DS-1040 Tosylate
Description
Propriétés
IUPAC Name |
(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2.C7H8O3S/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15H,2-9,17H2,1H3,(H,20,21);2-5H,1H3,(H,8,9,10)/t12?,13-,15?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWOXSXOMMLGF-JYGFLIHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)N2C=C(N=C2)C[C@H](CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DS-1040 Tosylate: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-1040 tosylate is an investigational, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This document provides a comprehensive technical overview of the core mechanism of action of DS-1040, detailing the underlying signaling pathways, summarizing key preclinical and clinical data, and outlining the methodologies of pivotal experiments.
Core Mechanism of Action: Enhancing Fibrinolysis through TAFIa Inhibition
The primary pharmacological action of DS-1040 is the direct inhibition of the enzymatic activity of TAFIa.[1][2] TAFI, a proenzyme, is activated by the thrombin-thrombomodulin complex to its active form, TAFIa.[2] TAFIa then attenuates fibrinolysis by cleaving C-terminal lysine and arginine residues from partially degraded fibrin.[2] These residues are crucial for the binding of plasminogen and tissue plasminogen activator (t-PA), which work in concert to generate plasmin, the key enzyme responsible for fibrin degradation. By removing these binding sites, TAFIa effectively puts the brakes on clot dissolution.
DS-1040 intervenes in this process by binding to and inhibiting TAFIa, thereby preserving the lysine and arginine residues on the fibrin surface. This action promotes the recruitment and activation of plasminogen, leading to enhanced fibrinolysis and more efficient clot resolution.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fibrinolytic pathway and the mechanism of DS-1040, as well as a typical experimental workflow for evaluating its in vivo efficacy.
Caption: DS-1040 inhibits TAFIa, enhancing fibrinolysis.
Caption: Workflow for in vivo evaluation of DS-1040.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of DS-1040 and its selectivity.
| Parameter | Species | Value | Reference |
| IC50 for TAFIa | Human | 5.92 nM | [2] |
| Rat | 8.01 nM | [3] | |
| IC50 for Carboxypeptidase N (CPN) | Human | 3.02 x 106 nmol/L | [2] |
The data demonstrates that DS-1040 is a highly potent inhibitor of both human and rat TAFIa.[2][3] Importantly, its inhibitory activity against carboxypeptidase N (CPN), a structurally related enzyme, is significantly lower, indicating a high degree of selectivity.[2]
Summary of Preclinical and Clinical Findings
Preclinical Studies
In preclinical assessments, DS-1040 demonstrated robust fibrinolytic potential. In a rat model of microthrombosis induced by tissue factor, both intravenous and oral administration of DS-1040 resulted in a reduction of existing fibrin clots in the lungs.[2] This effect was accompanied by an increase in plasma D-dimer levels, a biomarker of fibrin degradation.[2] Furthermore, DS-1040 was shown to enhance the fibrinolytic activity of recombinant tissue-plasminogen activator (t-PA).[2] A key finding from these preclinical studies was that DS-1040 did not prolong tail bleeding time at therapeutically effective doses, suggesting a low risk of bleeding complications.[1][2]
Clinical Trials
A first-in-human, single ascending dose study in healthy volunteers showed that intravenous DS-1040 was safe and well-tolerated.[1][4] The study demonstrated a dose- and time-dependent decrease in TAFIa activity and a corresponding reduction in clot lysis time.[1] Consistent with its mechanism of action, an increase in D-dimer levels was observed in some participants.[1] Importantly, no effects on coagulation parameters, platelet aggregation, or bleeding time were observed.[1][4]
In a Phase 1b study involving patients with acute pulmonary embolism, the addition of DS-1040 to standard anticoagulant therapy did not lead to an increase in bleeding events.[5] However, in this study, DS-1040 did not significantly improve thrombus resolution or right ventricular dilation.[5] A Phase 1 study in Japanese patients with acute ischemic stroke undergoing thrombectomy also concluded that single intravenous doses of DS-1040 were safe and well-tolerated.[6]
Detailed Experimental Protocols
In Vitro TAFIa Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of DS-1040 against human TAFIa.
-
Materials: Recombinant human TAFIa, fluorogenic TAFIa substrate, this compound, assay buffer, 96-well microplates, and a fluorescence plate reader.
-
Protocol:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human TAFIa to each well, followed by the various concentrations of DS-1040 or vehicle control.
-
Incubate the plate at 37°C for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic TAFIa substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of DS-1040.
-
Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the DS-1040 concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Tissue Factor-Induced Rat Microthrombosis Model
-
Objective: To assess the in vivo efficacy of DS-1040 in a rat model of microthrombosis.
-
Materials: Male Sprague-Dawley rats, tissue factor, this compound, vehicle control, anesthesia, and analytical equipment for D-dimer measurement and histological analysis.
-
Protocol:
-
Anesthetize the rats according to approved institutional protocols.
-
Administer tissue factor intravenously to induce the formation of microthrombi in the lungs.
-
Divide the animals into treatment groups and administer either DS-1040 (intravenously or orally at various doses) or a vehicle control at a specified time post-thrombosis induction.
-
Collect blood samples at designated time points for the measurement of plasma D-dimer levels.
-
At the end of the study period, euthanize the animals and perfuse the lungs.
-
Harvest the lungs and fix them in formalin for histological analysis.
-
Embed the lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) and/or specific stains for fibrin.
-
Quantify the extent of fibrin deposition in the lung sections using microscopy and image analysis software.
-
Compare the fibrin clot burden and plasma D-dimer levels between the DS-1040-treated groups and the vehicle control group.
-
Conclusion
This compound is a selective inhibitor of TAFIa that enhances the body's natural fibrinolytic process. Its well-defined mechanism of action, supported by robust preclinical and early-phase clinical data, positions it as a potential therapeutic agent for thromboembolic diseases. The favorable safety profile, particularly the lack of increased bleeding risk at therapeutic doses, is a significant advantage. Further clinical investigation is necessary to fully elucidate its therapeutic efficacy in various patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
DS-1040 Tosylate: A Technical Guide to a Novel TAFIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DS-1040 tosylate is a novel, orally bioavailable small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By selectively targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, representing a promising therapeutic strategy for thromboembolic diseases. Preclinical and early-phase clinical studies have demonstrated its potential to promote the breakdown of blood clots without significantly increasing the risk of bleeding, a common side effect of current thrombolytic therapies. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.
Introduction to TAFIa and Its Role in Fibrinolysis
Thrombin-activatable fibrinolysis inhibitor (TAFI) is a key regulator of the fibrinolytic system. When activated by the thrombin-thrombomodulin complex to its active form, TAFIa, it attenuates the breakdown of fibrin clots. TAFIa exerts its antifibrinolytic effect by cleaving C-terminal lysine and arginine residues from partially degraded fibrin. These residues are crucial for the binding of plasminogen and its activator, tissue plasminogen activator (t-PA), thereby accelerating the generation of plasmin, the primary enzyme responsible for fibrin degradation. By removing these binding sites, TAFIa effectively dampens the positive feedback loop of fibrinolysis, leading to a more stable clot.
This compound: Mechanism of Action
This compound is a potent and selective competitive inhibitor of TAFIa. By binding to the active site of TAFIa, DS-1040 prevents it from cleaving the C-terminal lysine residues on the fibrin surface. This inhibition of TAFIa activity preserves the binding sites for plasminogen and t-PA, leading to enhanced plasmin generation and consequently, accelerated fibrin clot lysis. This targeted mechanism of action allows for the potentiation of the body's natural clot-dissolving process.
The Dawn of a New Era in Thrombolytic Therapy: A Technical Guide to a Novel Orally Available TAFIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thrombotic diseases, including stroke, pulmonary embolism, and deep vein thrombosis, remain a leading cause of morbidity and mortality worldwide. Current thrombolytic therapies, while effective, are hampered by a narrow therapeutic window and a significant risk of bleeding. This whitepaper delves into the science behind a promising new class of antithrombotic agents: orally available inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, a key negative regulator of fibrinolysis, these novel inhibitors enhance the body's natural clot-dissolving mechanisms without directly interfering with the coagulation cascade, offering the potential for a safer and more broadly applicable thrombolytic therapy. This guide will focus on the preclinical and early clinical data of a leading orally available TAFIa inhibitor, DS-1040, and compare it with another well-characterized, albeit less orally bioavailable, inhibitor, BX 528. We will provide a comprehensive overview of their mechanism of action, quantitative pharmacological data, and detailed experimental protocols for their evaluation.
Introduction: The Unmet Need in Thrombolytic Therapy
The delicate balance between coagulation and fibrinolysis is essential for maintaining hemostasis. While coagulation is vital for preventing blood loss upon vascular injury, the timely dissolution of fibrin clots by the fibrinolytic system is equally crucial to restore blood flow and prevent thrombotic occlusion. The central enzyme in fibrinolysis is plasmin, which is generated from its zymogen, plasminogen, by tissue-type plasminogen activator (t-PA).
A key inhibitor of this process is Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), a plasma procarboxypeptidase.[1] Upon activation by the thrombin-thrombomodulin complex or plasmin, TAFI is converted to its active form, TAFIa.[1] TAFIa attenuates fibrinolysis by cleaving C-terminal lysine and arginine residues from partially degraded fibrin.[2] These residues are crucial for the binding of plasminogen and t-PA, and their removal by TAFIa effectively dampens the positive feedback loop of fibrinolysis, leading to a more stable clot.[1][3]
Elevated TAFI levels have been associated with an increased risk of thrombotic events. Therefore, inhibiting TAFIa presents a compelling therapeutic strategy to enhance fibrinolysis and treat thrombotic diseases.[4] The ideal TAFIa inhibitor would be orally available, highly selective, and have a predictable pharmacokinetic and pharmacodynamic profile with a minimal risk of bleeding.
Mechanism of Action of TAFIa Inhibitors
TAFIa inhibitors work by directly blocking the enzymatic activity of TAFIa.[1] By preventing the removal of C-terminal lysine and arginine residues from the fibrin surface, these inhibitors preserve the binding sites for plasminogen and t-PA.[1][3] This leads to enhanced plasmin generation and, consequently, more efficient clot lysis.[1] This targeted approach of enhancing endogenous fibrinolysis, rather than introducing a potent plasminogen activator, is hypothesized to carry a lower risk of systemic bleeding.
dot
Caption: Signaling pathway of TAFIa inhibition.
Featured Orally Available TAFIa Inhibitor: DS-1040
DS-1040 is a novel, low-molecular-weight imidazole derivative that acts as a potent and selective inhibitor of TAFIa.[2] It has undergone a first-in-human Phase 1 clinical trial, demonstrating its potential as an orally administered thrombolytic agent.
Quantitative Data for DS-1040
| Parameter | Value | Species | Assay/Study Type | Reference |
| IC50 (TAFIa) | 5.92 nmol/L | Human | In vitro enzyme assay | [2] |
| IC50 (CPN) | 3.02 x 10^6 nmol/L | Human | In vitro enzyme assay | [2] |
| Selectivity (TAFIa vs. CPN) | > 500,000-fold | Human | In vitro | [2] |
| Oral Administration Doses | 50, 100, 200, 400 mg (single ascending); 100, 200 mg once daily, 150 mg twice daily (multiple ascending) | Human | Phase 1 Clinical Trial | |
| Terminal Half-life (oral) | 17.2 to 24.9 hours | Human | Phase 1 Clinical Trial | |
| Pharmacodynamics | Dose-dependent inhibition of total TAFIa activity | Human | Phase 1 Clinical Trial |
Preclinical and Clinical Findings for DS-1040
-
Preclinical: In a rat microthrombosis model, intravenously administered DS-1040 effectively reduced existing fibrin clots.[2] Both intravenous and oral administration of DS-1040 led to an elevation in plasma D-dimer levels, indicating enhanced fibrinolysis.[2] Importantly, DS-1040 did not prolong bleeding time at efficacious doses.[2]
-
Clinical (Phase 1): Oral administration of DS-1040 in healthy subjects was well-tolerated with no serious adverse events reported.[5] The pharmacokinetic profile showed dose-proportional exposure, and steady state was achieved by day 7 with minimal accumulation. The pharmacodynamic effects demonstrated a clear dose-dependent inhibition of TAFIa activity.
Comparative Compound: BX 528
BX 528 is a potent and selective 3-phosphinoylpropionic acid-based inhibitor of TAFIa that has been extensively studied in preclinical models. While highly effective when administered intravenously, its oral bioavailability is very low, limiting its development as an oral therapeutic.
Quantitative Data for BX 528
| Parameter | Value | Species | Assay/Study Type | Reference |
| IC50 (TAFIa) | 2 nM | - | In vitro enzyme assay | [4] |
| IC50 (Clot Lysis) | 50 nM | - | In vitro | [4] |
| Selectivity (vs. CPN, CPZ, CPD) | 3,500- to 35,000-fold | - | In vitro | [4] |
| Plasma Half-life (IV) | 0.85 hours | Rat | In vivo | [4] |
| Plasma Half-life (IV) | 4.5 hours | Dog | In vivo | [4] |
| Oral Bioavailability | 1% | Rat | In vivo | [6] |
Preclinical Findings for BX 528
BX 528 has demonstrated efficacy in various animal models of thrombosis, including ferric chloride-induced and laser-induced arterial thrombosis, as well as a rabbit jugular vein thrombolysis model.[4] It effectively enhances both exogenous (t-PA induced) and endogenous thrombolysis without significantly increasing bleeding risk.[4]
Experimental Protocols
In Vitro TAFIa Inhibition Assay (Chromogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of TAFIa using a chromogenic substrate.
dot
Caption: Workflow for in vitro TAFIa inhibition assay.
Methodology:
-
Reagents:
-
Purified human TAFI
-
Thrombin and soluble thrombomodulin for TAFI activation
-
Chromogenic TAFIa substrate (e.g., a synthetic peptide mimetic)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Assay buffer (e.g., HEPES buffered saline)
-
Test compound (e.g., DS-1040 or BX 528) at various concentrations
-
-
Procedure:
-
Activate TAFI to TAFIa by incubating with thrombin and thrombomodulin in assay buffer.
-
In a 96-well plate, add the activated TAFIa to wells containing different concentrations of the test compound or vehicle control. Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate and Ellman's reagent to each well.
-
Immediately begin kinetic measurement of absorbance at 405 nm using a microplate reader. The cleavage of the substrate by TAFIa releases a thiol-containing product, which reacts with DTNB to produce a yellow-colored product.
-
The rate of the reaction (change in absorbance over time) is proportional to the TAFIa activity.
-
-
Data Analysis:
-
Calculate the percentage of TAFIa inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)
This model is used to evaluate the antithrombotic efficacy of a compound in an in vivo setting of arterial thrombosis.
dot
Caption: Workflow for FeCl3-induced thrombosis model.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the test compound (e.g., DS-1040 or BX 528) or vehicle control via the desired route (e.g., oral gavage or intravenous injection) at a specified time before thrombosis induction.
-
Induce thrombosis by applying a piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride (FeCl3) solution (e.g., 10-50%) to the adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes).
-
Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.
-
-
Endpoint Measurement:
-
Time to Occlusion (TTO): The time from the application of FeCl3 until blood flow ceases.
-
Thrombus Weight: At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus carefully removed and weighed.
-
Synthesis and Characterization
Detailed synthetic procedures for proprietary compounds like DS-1040 and BX 528 are not publicly available. However, based on the published literature, the general synthetic approaches can be outlined.
-
DS-1040 (Imidazole Derivative): The synthesis of imidazole derivatives can be achieved through various established methods, such as the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[3] Further modifications and functionalization of the imidazole ring would lead to the final compound. Characterization would involve standard analytical techniques like NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
-
BX 528 (3-Phosphinoylpropionic Acid Derivative): The synthesis of phosphinic acid-containing peptide mimics often involves multi-step synthetic routes.[7] This could include the preparation of a phosphinate intermediate followed by coupling with other building blocks to assemble the final molecule. The design of BX 528 was intended to mimic a tripeptide, suggesting a modular synthetic approach.[8] Characterization would rely on techniques such as 31P NMR in addition to standard methods to confirm the presence and structure of the phosphinate group.
Future Directions and Conclusion
The development of orally available TAFIa inhibitors represents a significant advancement in the field of antithrombotic therapy. DS-1040, with its promising oral bioavailability and favorable safety profile in early clinical trials, stands out as a leading candidate in this class. While compounds like BX 528 have provided valuable preclinical proof-of-concept, their poor oral bioavailability highlights the challenges in developing orally active drugs targeting this enzyme.
Future research will focus on the continued clinical development of DS-1040 and the discovery of other novel, potent, and selective oral TAFIa inhibitors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to evaluate and compare new chemical entities. The ultimate goal is to bring a safe and effective oral thrombolytic agent to the market that can be used for the treatment and prevention of a wide range of thrombotic disorders, thereby addressing a major unmet medical need. The targeted approach of enhancing the body's own fibrinolytic system holds the promise of a new era in antithrombotic therapy with an improved benefit-risk profile.
References
- 1. Design and synthesis of conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - part I: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US12280128B2 - Multi-phase oral composition - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Mercaptopropionic acids as efficacious inhibitors of activated thrombin activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defibrinogenation by batroxobin and acylated batroxobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
DS-1040 Tosylate: A Technical Guide for Thromboembolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DS-1040 tosylate, a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). DS-1040 is under investigation as a potential therapeutic agent to enhance fibrinolysis in the treatment of thromboembolic diseases. This document synthesizes preclinical and clinical data, offering a detailed look at its mechanism of action, pharmacological profile, and the experimental protocols used in its evaluation.
Core Mechanism of Action
DS-1040 enhances the body's natural clot-dissolving process by inhibiting TAFIa. TAFIa, also known as carboxypeptidase U, plays a crucial role in attenuating fibrinolysis by removing C-terminal lysine and arginine residues from partially degraded fibrin. These residues are essential binding sites for plasminogen and tissue plasminogen activator (t-PA), and their removal slows down the process of clot dissolution. By inhibiting TAFIa, DS-1040 preserves these binding sites, thereby promoting plasminogen activation and accelerating the breakdown of fibrin clots.[1]
Mechanism of action of DS-1040 in the fibrinolytic pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of DS-1040.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nmol/L) | Selectivity | Reference |
| Human TAFIa | 5.92 | Highly selective over CPN | [1] |
| Carboxypeptidase N (CPN) | 3,020,000 | [1] |
Table 2: Preclinical In Vivo Efficacy (Rat Microthrombosis Model)
| Administration | Effect | Observation | Reference |
| Intravenous | Reduced existing fibrin clots in the lung | Post-treatment with enoxaparin had limited effect | [1] |
| Intravenous & Oral | Elevated plasma D-dimer levels | Similar plasma exposures of DS-1040 | [1] |
| Intravenous | Augmented plasma D-dimer level | On top of a silent dose of recombinant t-PA | [1] |
Table 3: Phase I Clinical Trial in Patients with Acute Ischemic Stroke (AIS) - Pharmacokinetic Parameters
| Dose (mg) | n | Cmax (ng/mL) | AUC0–24hr (ng·h/mL) | t½ (h) | CL (L/h) | Vss (L) | Reference |
| 0.6 | 6 | 17.2 ± 6.25 | 151 ± 40.5 | 4.61 | 3.39 | 17.6 | [2] |
| 1.2 | 11 | 29.7 ± 7.50 | 267 ± 61.6 | 16.8 ± 1.74 | 3.03 ± 0.23 | 22.6 ± 2.43 | [2] |
| 2.4 | 10 | 60.6 ± 11.8 | 503 ± 154 | 19.5 ± 10.5 | 4.62 ± 1.85 | 43.3 ± 24.4 | [2] |
| 4.8 | 3 | 141.0 ± 61.7 | 1320 ± 752 | 29.7 ± 2.35 | 3.71 ± 1.73 | 46.5 ± 16.3 | [2] |
| Data are expressed as mean ± standard deviation. |
Table 4: Phase Ib Clinical Trial in Patients with Intermediate-Risk Pulmonary Embolism (PE) - Bleeding Events
| Treatment Group | n | Major or Clinically Relevant Nonmajor Bleeding Events | Percentage | Reference |
| Placebo | 38 | 1 | 2.6% | [3][4] |
| DS-1040 (20-80 mg) | 87 | 4 | 4.6% | [3][4] |
Experimental Protocols
Detailed methodologies for key preclinical and clinical studies are outlined below.
In Vitro TAFIa and CPN Inhibition Assays
-
Objective: To determine the inhibitory activity and selectivity of DS-1040 against human TAFIa and CPN.
-
Methodology:
-
Recombinant human TAFI was activated by thrombin to generate TAFIa.
-
The enzymatic activity of TAFIa was measured using a synthetic substrate, hippuryl-arginine.
-
DS-1040 at various concentrations was incubated with TAFIa, and the inhibition of substrate hydrolysis was quantified to determine the IC50 value.
-
A similar protocol was followed for CPN to assess selectivity.[1]
-
Tissue Factor-Induced Rat Microthrombosis Model
-
Objective: To evaluate the in vivo efficacy of DS-1040 in reducing fibrin clots.
-
Methodology:
-
Microthrombosis was induced in rats by intravenous injection of tissue factor.
-
DS-1040 was administered either intravenously or orally at specified doses.
-
The extent of fibrin clot formation in the lungs was quantified.
-
Plasma D-dimer levels, a marker of fibrinolysis, were measured at various time points.
-
The effect of DS-1040 was compared to a control group and a group treated with enoxaparin.[1]
-
Workflow of the rat microthrombosis model experiment.
Phase I Clinical Trial in Patients with Acute Ischemic Stroke (AIS)
-
Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of DS-1040 in Japanese patients with AIS undergoing thrombectomy.[2]
-
Study Design: A randomized, placebo-controlled, single-blind, dose-escalation trial.[2]
-
Patient Population: Patients with AIS due to large vessel occlusion, planned for thrombectomy within 8 hours of symptom onset.[2]
-
Treatment: Single intravenous infusion of placebo or DS-1040 (0.6, 1.2, 2.4, or 4.8 mg).[2]
-
Primary Endpoints:
-
Pharmacokinetic Analysis: Plasma concentrations of DS-1040 were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
Pharmacodynamic Assessments: D-dimer levels and TAFIa activity were measured.[2]
Phase Ib Clinical Trial in Patients with Intermediate-Risk Pulmonary Embolism (PE)
-
Objective: To evaluate the tolerability and explore the efficacy of DS-1040 in patients with acute PE.[3][4]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[3][4]
-
Patient Population: Patients with intermediate-risk PE.[3][4]
-
Treatment: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to standard anticoagulation with enoxaparin (1 mg/kg twice daily).[3][4]
-
Primary Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[3][4]
-
Efficacy Exploration: Percentage change in thrombus volume and right-to-left ventricular dimensions, assessed using quantitative computed tomography pulmonary angiography (CTPA) at baseline and after 12 to 72 hours.[3][4]
Clinical Development Pathway
The clinical development of DS-1040 has progressed from first-in-human studies in healthy volunteers to studies in patient populations with specific thromboembolic diseases.
Logical progression of DS-1040 clinical trials.
Safety and Tolerability
In a first-in-human study with healthy subjects, single ascending intravenous doses of DS-1040 (0.1 mg to 40 mg) were well tolerated, with no serious adverse events reported.[5] Importantly, bleeding time remained within the normal range for all tested doses.[5] In a Phase I study of Japanese patients with AIS undergoing thrombectomy, single intravenous doses of DS-1040 (0.6–4.8 mg) were also found to be safe and well tolerated.[2] A Phase Ib study in patients with acute PE showed that the addition of DS-1040 to standard anticoagulation was not associated with an increase in bleeding.[3][4]
Conclusion
DS-1040 is a potent and selective TAFIa inhibitor with a promising preclinical and early clinical profile. Its mechanism of action, which enhances endogenous fibrinolysis, offers a potential therapeutic advantage in the treatment of thromboembolic diseases. While early clinical studies have established a favorable safety profile, further research is needed to fully elucidate its efficacy in various patient populations. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the ongoing investigation of DS-1040.
References
- 1. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of DS-1040: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological properties of DS-1040, a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). DS-1040 was developed to enhance fibrinolysis for the treatment of thromboembolic diseases.[1][2][3]
Mechanism of Action
DS-1040 is a potent and selective inhibitor of the enzymatic activity of TAFIa, also known as carboxypeptidase U.[2][4][5] TAFIa plays a crucial role in downregulating fibrinolysis. It is activated by the thrombin-thrombomodulin complex and acts by cleaving C-terminal lysine and arginine residues from partially degraded fibrin. This removal of lysine residues prevents the binding of plasminogen and tissue plasminogen activator (t-PA) to the fibrin clot, thereby attenuating plasmin generation and slowing down clot lysis.[1][6] By inhibiting TAFIa, DS-1040 preserves these crucial binding sites, leading to enhanced plasminogen activation, increased plasmin generation, and consequently, accelerated fibrinolysis.[2][7]
In Vitro Potency and Selectivity
The inhibitory activity of DS-1040 was assessed against human TAFIa and a related enzyme, carboxypeptidase N (CPN), to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values demonstrate that DS-1040 is a highly selective inhibitor of TAFIa.
| Target Enzyme | IC50 (nmol/L) | Source |
| Human TAFIa | 5.92 | [1] |
| Carboxypeptidase N (CPN) | 3,020,000 | [1] |
The data indicates a significantly higher affinity for TAFIa compared to CPN, highlighting the specific nature of its inhibitory action.[1]
Experimental Protocols
While specific, detailed experimental protocols from the primary studies are not fully disclosed in the provided literature, the determination of IC50 values for enzyme inhibitors like DS-1040 typically follows a standardized methodology.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme Activation: Pro-enzyme (TAFI) is activated to its enzymatic form (TAFIa) using an appropriate activator, such as the thrombin-thrombomodulin complex.
-
Incubation: A fixed concentration of the activated enzyme (TAFIa) is incubated with a range of concentrations of the inhibitor (DS-1040) in a suitable buffer system at a controlled temperature (e.g., 37°C).
-
Substrate Addition: A specific chromogenic or fluorogenic substrate for TAFIa, which releases a detectable signal upon cleavage, is added to initiate the enzymatic reaction.
-
Signal Detection: The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: The reaction rates at each inhibitor concentration are calculated. The percentage of inhibition is determined relative to a control sample containing no inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve. A similar protocol would be employed for CPN to assess selectivity.
Signaling Pathways and Experimental Workflows
Fibrinolysis Regulation Pathway and DS-1040's Point of Intervention
Caption: DS-1040 inhibits TAFIa, preventing the removal of lysine residues on fibrin and thus promoting plasmin-mediated clot degradation.
General Workflow for In Vitro IC50 Determination
Caption: A typical experimental workflow for determining the IC50 value of an enzyme inhibitor like DS-1040.
Selectivity Profile of DS-1040
Caption: DS-1040 demonstrates high selectivity for its target, TAFIa, over the related enzyme CPN.
Summary of In Vitro Effects on Hemostasis
Beyond its direct inhibitory effect on TAFIa, in vitro studies have shown that DS-1040 does not directly impact other key components of hemostasis. Specifically, DS-1040 was found to have no effect on platelet aggregation or coagulation time, indicating that its mechanism is focused on enhancing the endogenous fibrinolytic system without broadly altering coagulation pathways.[1][2] This targeted activity suggests a potentially favorable safety profile with a reduced risk of bleeding compared to traditional thrombolytic agents.[1][8]
References
- 1. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DS-1040 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
In-Depth Technical Guide: The Inhibitory Effect of DS-1040 Tosylate on Carboxypeptidase N
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1040 Tosylate is a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U (CPU). By inhibiting TAFIa, DS-1040 enhances fibrinolysis, the natural process of dissolving blood clots. Carboxypeptidase N (CPN), a closely related plasma metalloprotease, also plays a role in regulating the activity of various peptides by cleaving C-terminal basic amino acids. Given the structural and functional similarities between TAFIa and CPN, understanding the effect of DS-1040 on CPN is crucial for characterizing its selectivity and overall pharmacological profile. This technical guide provides a comprehensive overview of the inhibitory effect of this compound on carboxypeptidase N, including quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against human carboxypeptidase N (CPN) and its primary target, activated thrombin-activatable fibrinolysis inhibitor (TAFIa), has been quantitatively assessed. The following table summarizes the key inhibitory concentration (IC50) values, providing a clear comparison of the compound's activity against these two related enzymes.
| Enzyme Target | Inhibitor | IC50 (nmol/L) | Selectivity (CPN IC50 / TAFIa IC50) | Reference |
| Human Carboxypeptidase N (CPN) | DS-1040 | 3.02 x 10⁶ | 510,000-fold | [Noguchi K, et al. 2018] |
| Human Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) | DS-1040 | 5.92 | 1 | [Noguchi K, et al. 2018] |
This data demonstrates that DS-1040 is a highly selective inhibitor of TAFIa, with significantly weaker activity against CPN. The 510,000-fold selectivity highlights the compound's specificity for its intended therapeutic target.
Signaling Pathway: The Role of Carboxypeptidases in Fibrinolysis
The following diagram illustrates the fibrinolytic pathway and the inhibitory roles of both activated thrombin-activatable fibrinolysis inhibitor (TAFIa) and carboxypeptidase N (CPN). DS-1040's primary mechanism of action is the inhibition of TAFIa, which in turn enhances the stability of fibrin clots for lysis by plasmin.
The Profibrinolytic Potential of Low-Molecular-Weight TAFIa Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), a basic carboxypeptidase, plays a critical role in downregulating fibrinolysis, thereby stabilizing fibrin clots. By removing C-terminal lysine residues from partially degraded fibrin, TAFIa prevents the binding of plasminogen and tissue plasminogen activator (t-PA), effectively dampening the body's natural clot-dissolving process.[1][2] Inhibition of TAFIa represents a promising therapeutic strategy to enhance fibrinolysis for the treatment and prevention of thromboembolic diseases. This document provides a technical overview of the development of low-molecular-weight (LMW) TAFIa inhibitors, detailing their mechanism of action, pharmacological properties, and the key experimental protocols used for their evaluation.
The TAFIa Signaling Pathway: A Link Between Coagulation and Fibrinolysis
TAFI (also known as procarboxypeptidase U or procarboxypeptidase B2) circulates as an inactive zymogen. Its activation to the potent enzyme TAFIa is a key molecular link between the coagulation and fibrinolysis cascades. The most efficient physiological activation of TAFI occurs when thrombin, generated during coagulation, forms a complex with the endothelial cell surface receptor thrombomodulin.[1][2] This thrombin-thrombomodulin complex converts TAFI to TAFIa by cleaving an N-terminal activation peptide.[3]
Once activated, TAFIa attenuates fibrinolysis by removing the C-terminal lysine and arginine residues exposed on the fibrin surface as it is degraded by plasmin. These residues are crucial binding sites for plasminogen and its activator, t-PA. By eliminating these binding sites, TAFIa effectively slows down plasmin generation and protects the fibrin clot from premature lysis.[1][3] LMW inhibitors of TAFIa directly block its enzymatic activity, thus preserving the lysine binding sites on fibrin, accelerating plasmin generation, and promoting clot dissolution.[3]
Caption: Mechanism of TAFIa activation and its role in fibrinolysis inhibition.
Quantitative Data for Key Low-Molecular-Weight TAFIa Inhibitors
The development of potent and selective LMW TAFIa inhibitors has been a focus of antithrombotic research. Several chemical scaffolds have been explored, leading to compounds with nanomolar potency. The table below summarizes the in vitro potency of representative inhibitors from different chemical classes.
| Compound/Class | TAFIa IC50 (Enzymatic Assay) | Clot Lysis Assay Potency | Selectivity Notes | Reference(s) |
| BX 528 | 2 nM | 50 nM | 3,500- to 35,000-fold selective vs. CPN, CPZ, CPD. 12-fold selective vs. CPB. | [4],[5],[6] |
| UK-396,082 | ~20 nM (Ki) | N/A | >1000-fold selective over Carboxypeptidase N (CPN). | [5] |
| Imidazole Acetic Acids | 1 nM (for analog 28) | 14 nM (CLT50) | Analog 28 showed no selectivity against Carboxypeptidase B (CPB). | [7] |
| Anabaenopeptins-derived | 1.5 nM (Anabaenopeptin B) | N/A | >500-fold selective against other coagulation proteases (FXa, FVIIa, FIIa, FXIa) and carboxypeptidases A and N. | [8] |
IC50: Half-maximal inhibitory concentration. CLT50: Concentration required to reduce clot lysis time by 50%. N/A: Data not available in the cited sources.
Pharmacological Profile of Selected Inhibitors
Beyond in vitro potency, the overall pharmacological profile, including pharmacokinetics (PK) and pharmacodynamics (PD), is crucial for clinical development.
| Compound | Pharmacokinetic / Pharmacodynamic Parameters | Reference(s) |
| BX 528 | Pharmacokinetics: - Plasma half-life (IV): 0.85 hours (rats), 4.5 hours (dogs).- No significant metabolism detected in human, dog, or rabbit hepatic microsomes.- No significant inhibition of CYP3A4 and CYP2D6 up to 30 µM.Safety/Selectivity: - No significant activity in a panel of 137 other enzymes and receptors.- No effects on blood coagulation or platelet aggregation up to 300 µM and 10 µM, respectively. | [4],[6] |
| UK-396,082 | Pharmacokinetics: - Described as having "encouraging human pharmacokinetics and toleration" as a clinical candidate. Specific values not detailed in the source. | [9] |
Experimental Protocols
Accurate evaluation of TAFIa inhibitors requires robust and reproducible assays. The following sections detail the methodologies for the two most critical in vitro assays.
TAFIa Enzymatic Activity Assay (Chromogenic Method)
This assay directly measures the enzymatic activity of TAFIa by monitoring the cleavage of a synthetic substrate.
Principle: TAFI is first activated to TAFIa by the thrombin/thrombomodulin complex. The active TAFIa then cleaves a specific synthetic peptide substrate. This cleavage releases a thiol-containing compound. The free thiol reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored product, 5-mercapto-2-nitro-benzoic acid, which is measured spectrophotometrically at 405 nm.[8],[3],[10] The rate of color development is directly proportional to the TAFIa activity. Inhibitors will reduce this rate.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
TAFI Activation Mixture: Prepare a solution containing purified human TAFI, human thrombin, and recombinant human thrombomodulin in assay buffer with CaCl2. The exact concentrations should be optimized to achieve a linear rate of substrate cleavage over the desired time course.
-
Substrate Solution: Prepare a solution of a suitable synthetic TAFIa substrate (e.g., a 3-thia-arginine peptide) and DTNB in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound (LMW inhibitor) in assay buffer or DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of inhibitor solution or vehicle control to each well.
-
Add 60 µL of the TAFI activation mixture to each well.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for TAFI activation and inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Solution.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
t-PA Induced Plasma Clot Lysis Assay
This assay measures the overall effect of a TAFIa inhibitor on the fibrinolytic process in a more physiologically relevant plasma environment.
Principle: Clotting is initiated in citrated human plasma by adding tissue factor (TF) or thrombin and calcium. Simultaneously, a fixed amount of t-PA is added to initiate fibrinolysis. The formation and subsequent lysis of the fibrin clot are monitored by measuring the change in turbidity (optical density) of the sample over time.[1] In the presence of an active TAFI system, the clot lysis time is prolonged. A potent TAFIa inhibitor will counteract this effect, resulting in a shorter clot lysis time.[11]
Detailed Protocol:
-
Sample and Reagent Preparation:
-
Plasma: Use citrated, platelet-poor plasma (PPP) from healthy donors, pooled if necessary. Thaw frozen plasma rapidly at 37°C.
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween 80, pH 7.4.
-
Coagulation Initiator: Recombinant human tissue factor or a fixed concentration of human thrombin (e.g., 1 U/mL final concentration).[1]
-
t-PA Solution: Prepare a working solution of recombinant human t-PA in assay buffer (e.g., to a final concentration of 1.0 nM).[1]
-
CaCl₂ Solution: Prepare a stock solution of calcium chloride.
-
Inhibitor Solutions: Prepare serial dilutions of the LMW inhibitor in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
In each well, combine:
-
75 µL of plasma.
-
A volume of inhibitor solution or vehicle control.
-
A volume of t-PA solution.
-
Assay buffer to bring the volume to a pre-clotting total.
-
-
Place the plate in a spectrophotometer capable of reading absorbance at 405 nm and maintaining a temperature of 37°C.
-
Initiate clotting by adding a mixture of the coagulation initiator and CaCl₂ (e.g., final concentration 10 mM).[1]
-
Immediately begin monitoring the absorbance at 405 nm every 30-60 seconds for several hours.
-
-
Data Analysis:
-
A typical clot lysis curve will show an increase in absorbance as the clot forms, a plateau, and then a decrease as the clot lyses.
-
The primary endpoint is the Clot Lysis Time (CLT) , often defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.
-
Plot the CLT against the inhibitor concentration to determine the dose-dependent effect of the compound on accelerating clot lysis.
-
Drug Discovery and Development Workflow
The discovery of novel LMW TAFIa inhibitors typically follows a structured screening cascade designed to identify potent, selective, and drug-like molecules.
Caption: A typical screening funnel for the discovery of LMW TAFIa inhibitors.
This workflow progresses from large-scale initial screens to increasingly complex and physiologically relevant assays.[12]
-
High-Throughput Screening (HTS): Large compound libraries are screened using a robust biochemical assay (like the chromogenic assay) to identify initial "hits."
-
Hit Confirmation: Hits are re-tested and re-synthesized to confirm their activity and eliminate artifacts.
-
Hit-to-Lead: Initial structure-activity relationships (SAR) are established to improve potency and identify promising chemical scaffolds ("leads").
-
Secondary & Selectivity Assays: Leads are tested in more complex assays like the plasma clot lysis assay.[1] Crucially, their selectivity is profiled against related carboxypeptidases (e.g., CPB, CPN) to ensure on-target activity.
-
Lead Optimization: Medicinal chemistry efforts focus on improving multiple properties simultaneously: potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
-
In Vivo Evaluation: Promising compounds are advanced into animal models to assess their pharmacokinetics and in vivo efficacy in relevant thrombosis models, such as ferric chloride-induced thrombosis or pulmonary thromboembolism models.[13]
Conclusion
Low-molecular-weight inhibitors of TAFIa offer a targeted approach to enhance endogenous fibrinolysis, a potentially safer alternative to conventional anticoagulant or thrombolytic therapies. The development of these inhibitors relies on a systematic evaluation pipeline, from high-throughput enzymatic assays to complex plasma-based clot lysis models and in vivo studies of thrombosis. The data presented for compounds like BX 528 and UK-396,082 demonstrate that potent, selective, and pharmacologically viable small molecules can be developed against this target. Continued research in this area holds significant promise for the management of thrombotic disorders.
References
- 1. Evaluation of thrombomodulin/thrombin activatable fibrinolysis inhibitor function in plasma using tissue-type plasminogen activator-induced plasma clot lysis time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invitech.co.uk [invitech.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - part I: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of low-molecular-weight heparins and glycoprotein IIb/IIIa receptor antagonists in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Testing Funnel for Identification of Small Molecule Modulators Targeting Secretin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAFI Activity assay (incl. Controls and Calibrator) [loxo.de]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. Development of a Testing Funnel for Identification of Small-Molecule Modulators Targeting Secretin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
DS-1040 Tosylate: A Technical Overview of its Fibrinolytic Mechanism and Neutral Impact on Coagulation Time
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DS-1040 Tosylate is a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). Extensive preclinical and clinical investigations have demonstrated that DS-1040 enhances endogenous fibrinolysis by preventing the attenuation of plasmin-mediated clot degradation. A key characteristic of DS-1040 is its highly selective mechanism of action, which notably does not impact coagulation parameters or platelet aggregation. This technical guide provides a comprehensive overview of the mechanism of action of DS-1040, its effects on fibrinolysis, and a detailed summary of its neutral effect on coagulation time, supported by data from key clinical trials.
Mechanism of Action: Enhancing Endogenous Fibrinolysis
DS-1040 exerts its pro-fibrinolytic effect by inhibiting TAFIa, also known as carboxypeptidase U.[1] In the process of fibrinolysis, tissue plasminogen activator (tPA) converts plasminogen to plasmin, which then degrades the fibrin clot. Plasmin cleavage of fibrin exposes C-terminal lysine and arginine residues, which serve as binding sites for additional plasminogen and tPA, thereby amplifying the fibrinolytic process.
TAFIa attenuates fibrinolysis by removing these C-terminal lysine and arginine residues from partially degraded fibrin, thus preventing the amplification of plasmin generation.[2] By inhibiting TAFIa, DS-1040 preserves these binding sites, leading to enhanced plasmin generation and more efficient clot lysis.
The signaling pathway below illustrates the mechanism of action of DS-1040.
Effects on Coagulation Parameters: A Consistent Lack of Impact
A significant finding across multiple studies is that DS-1040 does not affect coagulation time.[1][2][3][4][5] This includes a lack of effect on standard coagulation assays and platelet aggregation. This is a critical feature, as it suggests a reduced risk of bleeding complications compared to traditional thrombolytic agents.
Preclinical and Clinical Data Summary
The following tables summarize the consistent findings regarding the neutral effect of DS-1040 on coagulation from various studies.
Table 1: Summary of DS-1040 Effects on Coagulation and Bleeding Parameters
| Study Type | Population | Key Findings on Coagulation | Bleeding Time | Reference |
| Preclinical | Animal models | No effect on coagulation time. | Not prolonged beyond its efficacy dose. | [2] |
| Phase 1 | Healthy young and elderly subjects (IV) | No observed effect on coagulation parameters or platelet aggregation. | Remained within the normal range for all doses. | [1][4] |
| Phase 1 | Healthy adults (Oral) | No effect on coagulation parameters. | No treatment-related trends observed. | [5] |
| Phase 1 | Patients with Acute Ischemic Stroke | No significant changes in coagulation parameters. | No cases of major extracranial bleeding. | [3] |
| Phase 1b | Patients with Acute Pulmonary Embolism | Not associated with an increase in bleeding. | One case of major bleeding in the 80 mg group. | [6][7] |
Table 2: Quantitative Coagulation Data from Selected Studies
| Study | Coagulation Parameter | DS-1040 Dose/Regimen | Result |
| First-in-human (IV)[1][4] | Prothrombin Time (PT) | Single ascending doses (0.1 mg to 40 mg) | No clinically significant changes from baseline. |
| Activated Partial Thromboplastin Time (aPTT) | Single ascending doses (0.1 mg to 40 mg) | No clinically significant changes from baseline. | |
| Platelet Aggregation | Single ascending doses (0.1 mg to 40 mg) | No effect observed. | |
| First-in-human (Oral)[5] | Coagulation Parameters | Single (50-400 mg) and multiple ascending doses | No effect observed. |
Experimental Protocols
First-in-Human Intravenous Study in Healthy Subjects
-
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of single ascending intravenous doses of DS-1040.
-
Methodology: This was a randomized, placebo-controlled, three-part, phase 1 study. Healthy young (18-45 years) and elderly (65-75 years) subjects received single ascending doses of DS-1040 ranging from 0.1 mg to 40 mg, or placebo, administered as a 0.5-hour intravenous infusion or a 24-hour continuous infusion.[4]
-
Coagulation Assessments: Blood samples were collected at specified time points to measure coagulation parameters, including PT and aPTT, and to assess platelet aggregation. Bleeding time was also evaluated.[1][4]
The experimental workflow for this study is depicted below.
First-in-Human Oral Study in Healthy Subjects
-
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of an oral formulation of DS-1040.
-
Methodology: This was a randomized, placebo-controlled, phase 1 study. Healthy adults (20-45 years) were randomized to receive single ascending oral doses of DS-1040 (50, 100, 200, or 400 mg) or placebo, or multiple ascending doses (100 mg once daily, 200 mg once daily, or 150 mg twice daily) or placebo for 14 days.[5]
-
Coagulation Assessments: Coagulation parameters and bleeding time were assessed at various time points throughout the study.[5]
Conclusion
This compound is a selective inhibitor of TAFIa that enhances endogenous fibrinolysis without affecting coagulation pathways or platelet function. The consistent finding across a range of studies, from preclinical models to clinical trials in healthy subjects and patient populations, is that DS-1040 does not alter coagulation time. This unique pharmacological profile positions DS-1040 as a potential therapeutic agent for thrombotic diseases with a favorable safety profile, particularly concerning bleeding risk. Further clinical development is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Methodological & Application
Application Notes and Protocols for DS-1040 Tosylate in Animal Models of Microthrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1040 Tosylate is a novel, orally available, small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This mechanism of action suggests its potential as a therapeutic agent for thrombotic diseases, including those characterized by microthrombosis. This document provides a summary of the available preclinical data on this compound in a relevant animal model of microthrombosis, along with detailed experimental protocols to aid in the design and execution of similar studies.
Mechanism of Action
DS-1040 selectively inhibits TAFIa, a key negative regulator of fibrinolysis. The activation of the fibrinolytic system is initiated by tissue plasminogen activator (tPA), which converts plasminogen to plasmin. Plasmin then degrades the fibrin mesh of a thrombus. TAFIa, when activated by the thrombin-thrombomodulin complex, removes C-terminal lysine residues from partially degraded fibrin. This action prevents the binding of plasminogen and tPA to the fibrin surface, thereby attenuating fibrinolysis. By inhibiting TAFIa, DS-1040 preserves these lysine binding sites, allowing for enhanced plasminogen and tPA binding, leading to accelerated clot lysis.[1]
Mechanism of action of this compound in enhancing fibrinolysis.
Data Presentation
In Vitro Potency and Selectivity
The inhibitory activity of DS-1040 was assessed against human TAFIa and carboxypeptidase N (CPN), a structurally related enzyme.
| Enzyme Target | IC50 (nmol/L) | Reference |
| Human TAFIa | 5.92 | [1] |
| Human Carboxypeptidase N (CPN) | 3,020,000 | [1] |
Table 1: In vitro inhibitory potency of DS-1040 against TAFIa and CPN. The significantly higher IC50 value for CPN demonstrates the high selectivity of DS-1040 for TAFIa.[1]
In Vivo Efficacy in a Rat Model of Microthrombosis
The efficacy of DS-1040 was evaluated in a tissue factor-induced rat model of microthrombosis. The primary endpoints were the reduction of fibrin clots in the lungs and the elevation of plasma D-dimer levels, a marker of fibrin degradation.
| Treatment Group | Dose | Route | Fibrin Clot Reduction in Lungs | Plasma D-dimer Levels | Reference |
| Vehicle Control | - | IV | - | Baseline | [1] |
| DS-1040 | Not specified | IV | Reduced existing fibrin clots | Elevated | [1] |
| DS-1040 | Not specified | Oral | Not directly measured | Elevated | [1] |
| Enoxaparin | Not specified | - | Limited effect on existing clots | Not specified | [1] |
Table 2: In vivo effects of DS-1040 in a rat microthrombosis model. Intravenously administered DS-1040 was effective in reducing pre-formed fibrin clots, whereas enoxaparin showed limited efficacy in this therapeutic setting.[1] Both intravenous and oral administration of DS-1040 resulted in elevated D-dimer levels.[1]
Experimental Protocols
Tissue Factor-Induced Rat Microthrombosis Model
This model is designed to induce systemic microthrombus formation, primarily in the lungs, through the intravenous administration of tissue factor.
Materials:
-
Male Wistar rats (body weight 200-250 g)
-
Tissue factor (e.g., recombinant human tissue factor)
-
This compound
-
Vehicle (e.g., saline or other appropriate solvent)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Surgical instruments for intravenous access
-
Blood collection tubes (containing citrate anticoagulant)
-
Centrifuge
-
ELISA kits for rat D-dimer and fibrinogen
Experimental Workflow:
Workflow for the tissue factor-induced rat microthrombosis model.
Detailed Methodology:
-
Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Anesthesia and Surgery: Anesthetize the rats using an appropriate anesthetic agent. Surgically expose and cannulate the jugular vein for intravenous administration of tissue factor and test compounds. Cannulate the carotid artery for blood sampling.
-
Induction of Microthrombosis: Administer a bolus of tissue factor intravenously to induce the formation of microthrombi. The dose of tissue factor should be optimized in preliminary studies to induce consistent, non-lethal microthrombosis.
-
Drug Administration:
-
Intravenous Administration: Following the induction of thrombosis, administer this compound or vehicle intravenously.
-
Oral Administration: For oral dosing, administer this compound or vehicle via oral gavage at a predetermined time before the induction of thrombosis to allow for absorption.
-
-
Blood Sampling: Collect blood samples from the carotid artery at baseline (before tissue factor administration) and at various time points after drug administration. Collect blood into tubes containing 3.2% or 3.8% sodium citrate. Centrifuge the blood samples to obtain platelet-poor plasma.
-
Endpoint Analysis:
-
Fibrin Clot Measurement: At the end of the experiment, euthanize the animals. Perfuse the lungs with saline to remove circulating blood. Harvest the lungs and measure the fibrin content. This can be done by gravimetric analysis of the dried lung tissue or by using a specific ELISA for rat fibrin.
-
D-dimer Analysis: Measure the concentration of D-dimer in the collected plasma samples using a commercially available rat D-dimer ELISA kit.
-
Other Coagulation Parameters: As needed, other coagulation parameters such as prothrombin time (PT), activated partial thromboplastin time (aPTT), and fibrinogen levels can be measured from the plasma samples.
-
Conclusion
The available preclinical data indicate that this compound is a potent and selective inhibitor of TAFIa with demonstrated efficacy in a rat model of microthrombosis. Its ability to enhance endogenous fibrinolysis and reduce existing fibrin clots without significantly impacting bleeding time suggests a favorable therapeutic profile. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of DS-1040 in thrombotic disorders. Further studies are warranted to fully elucidate the dose-response relationship and the efficacy of DS-1040 in various animal models of thrombosis.
References
Application Notes and Protocols for Intravenous Administration of DS-1040 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1040 is a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). TAFIa plays a crucial role in regulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, thereby preventing the binding of plasminogen and plasmin and attenuating the breakdown of blood clots. By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, promoting the dissolution of thrombi.[1] Preclinical studies in rat models have demonstrated the potential of DS-1040 as a therapeutic agent for thrombotic diseases.[1]
These application notes provide a comprehensive overview of the intravenous administration of DS-1040 in rats, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for relevant preclinical models.
Mechanism of Action
DS-1040 selectively inhibits the enzymatic activity of TAFIa. This inhibition leads to an increase in the number of plasminogen binding sites on the fibrin surface, which in turn enhances the conversion of plasminogen to plasmin, the key enzyme responsible for fibrin degradation. This ultimately results in accelerated clot lysis.[1] Notably, DS-1040 does not appear to affect platelet aggregation or coagulation time, suggesting a favorable safety profile with a potentially lower risk of bleeding compared to traditional thrombolytic agents.[1]
Pharmacokinetic and Pharmacodynamic Data
Table 1: Representative Pharmacokinetic Parameters of a TAFIa Inhibitor (BX 528) Following Intravenous Administration in Rats
| Parameter | Value | Reference |
| Dose | Not Specified | [1] |
| Half-life (t½) | 0.85 hours | [1] |
Note: This data is for BX 528, another TAFIa inhibitor, and is used for illustrative purposes due to the lack of publicly available, specific intravenous pharmacokinetic data for DS-1040 in rats.
Table 2: Pharmacodynamic Effects of Intravenously Administered DS-1040 in Rats
| Model | Parameter | Result | Reference |
| Tissue Factor-Induced Microthrombosis | Fibrin Clot Reduction | Significant reduction in existing fibrin clots in the lung | [1] |
| Thromboembolic Stroke | Cerebral Blood Flow | Improved cerebral blood flow | [2] |
| General | Plasma D-dimer Levels | Elevated | [1] |
| Tail Bleeding Model | Bleeding Time | No prolongation at efficacious doses | [1] |
Experimental Protocols
Rat Thromboembolic Stroke Model
This model is utilized to evaluate the efficacy of DS-1040 in restoring blood flow in an artery occluded by a thrombus.
Materials:
-
Male Wistar rats
-
DS-1040 solution for intravenous administration
-
Anesthetic (e.g., isoflurane)
-
Laser Doppler flowmetry equipment
-
Microsurgical instruments
-
Autologous blood clot
Protocol:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Surgical Procedure:
-
Expose the right middle cerebral artery (MCA).
-
Prepare an autologous blood clot from the rat's own blood.
-
-
Induction of Thromboembolism: Inject the prepared blood clot into the MCA to induce occlusion.
-
Monitoring: Continuously monitor cerebral blood flow using laser Doppler flowmetry.
-
Drug Administration: Once a stable occlusion is confirmed by a significant decrease in blood flow, administer DS-1040 intravenously. A vehicle control group should be included.
-
Efficacy Assessment: Continue to monitor cerebral blood flow for a defined period (e.g., 110 minutes) post-administration to assess the extent of reperfusion.[2]
Tissue Factor-Induced Rat Microthrombosis Model
This model is used to assess the ability of DS-1040 to resolve existing microthrombi.
Materials:
-
Male rats
-
DS-1040 solution for intravenous administration
-
Tissue factor
-
Saline
-
Histological equipment
Protocol:
-
Animal Preparation: Anesthetize the rats.
-
Induction of Microthrombosis: Administer tissue factor intravenously to induce the formation of fibrin clots, primarily in the lungs.
-
Drug Administration: After a set period to allow for clot formation, administer DS-1040 intravenously. A control group should receive saline.
-
Sample Collection: At a predetermined time point after drug administration, euthanize the animals and collect the lungs.
-
Efficacy Assessment: Process the lung tissue for histological examination. Quantify the extent of fibrin clot reduction in the DS-1040 treated group compared to the control group. Plasma D-dimer levels can also be measured as a biomarker of fibrinolysis.[1]
Pharmacokinetic Study Protocol
This protocol outlines the steps for determining the pharmacokinetic profile of DS-1040 following intravenous administration in rats.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulation
-
DS-1040 solution for intravenous administration
-
Heparinized syringes
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Protocol:
-
Animal Preparation: Acclimate the cannulated rats to the study environment.
-
Dosing: Administer a single intravenous bolus dose of DS-1040 via the jugular vein cannula.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of DS-1040 in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters including Cmax, Tmax, AUC, and half-life.
Conclusion
DS-1040 demonstrates significant potential as a fibrinolysis-enhancing agent with a promising safety profile in preclinical rat models. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and pharmacokinetic properties of DS-1040 in the context of thrombotic diseases. The provided diagrams and data tables serve as a valuable resource for designing and interpreting such studies. Further research is warranted to fully elucidate the complete pharmacokinetic profile of DS-1040 following intravenous administration in rats to support its continued development.
References
Application Notes and Protocols: Enhancing t-PA Fibrinolytic Activity with DS-1040
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboembolic diseases, such as stroke and pulmonary embolism, are a leading cause of morbidity and mortality worldwide. The primary therapeutic strategy for these conditions often involves the use of fibrinolytic agents, such as tissue-type plasminogen activator (t-PA), to dissolve the occlusive thrombus. However, the efficacy of t-PA can be limited by endogenous inhibitory mechanisms. One such mechanism involves the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), which, in its activated form (TAFIa), attenuates fibrinolysis.
DS-1040 is a novel, orally available, small molecule inhibitor of TAFIa. By selectively inhibiting TAFIa, DS-1040 enhances the efficacy of endogenous and exogenous t-PA, promoting more efficient clot dissolution. These application notes provide a summary of the quantitative data supporting the use of DS-1040 to enhance t-PA fibrinolytic activity and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
The following tables summarize the key quantitative data for DS-1040.
Table 1: In Vitro Inhibitory Activity of DS-1040
| Target Enzyme | IC50 (nmol/L) | Selectivity (fold vs. CPN) | Reference |
| Human TAFIa | 5.92 | > 510,000 | [1] |
| Carboxypeptidase N (CPN) | 3,020,000 | - | [1] |
Table 2: Pharmacodynamic Effects of DS-1040 in Preclinical and Clinical Studies
| Study Type | Model/Subject | Key Findings | Reference |
| Preclinical (In Vivo) | Tissue factor-induced rat microthrombosis model | Intravenously administered DS-1040 reduced existing fibrin clots. | [1] |
| Preclinical (In Vivo) | Rat model | DS-1040 significantly augmented plasma D-dimer levels in the presence of a sub-therapeutic dose of recombinant t-PA. | [1] |
| Phase 1 Clinical Trial | Healthy Human Volunteers | DS-1040 caused a substantial dose-dependent and time-dependent decrease in TAFIa activity and in 50% clot lysis time. | [2] |
| Phase 1 Clinical Trial | Healthy Human Volunteers | Increased levels of D-dimer, indicative of endogenous fibrinolysis, were observed following DS-1040 treatment. | [2] |
Experimental Protocols
In Vitro Plasma Clot Lysis Assay
This assay is used to determine the effect of DS-1040 on t-PA-mediated fibrinolysis in a plasma environment.
Materials:
-
Human platelet-poor plasma (PPP)
-
DS-1040
-
Recombinant tissue-type plasminogen activator (t-PA)
-
Thrombin
-
Calcium chloride (CaCl₂)
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare a stock solution of DS-1040 in a suitable solvent (e.g., DMSO) and make serial dilutions in TBS.
-
In a 96-well plate, add 20 µL of PPP to each well.
-
Add 10 µL of the DS-1040 dilution or vehicle control to the appropriate wells.
-
Add 10 µL of a t-PA solution (at a concentration that induces sub-maximal lysis) to each well.
-
Initiate clot formation by adding a mixture of thrombin and CaCl₂.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in optical density (OD) at 405 nm over time. The increase in OD reflects clot formation, and the subsequent decrease indicates clot lysis.
-
The time to 50% clot lysis is calculated for each condition. A shorter time in the presence of DS-1040 indicates enhanced t-PA fibrinolytic activity.
In Vivo Tissue Factor-Induced Rat Microthrombosis Model
This model is used to evaluate the in vivo efficacy of DS-1040 in enhancing the dissolution of pre-formed fibrin clots.
Materials:
-
Male Sprague-Dawley rats
-
DS-1040
-
Recombinant tissue factor
-
Recombinant t-PA (optional, for combination studies)
-
Anesthesia (e.g., isoflurane)
-
Saline
-
Blood collection supplies
-
Lung tissue processing reagents (for histology)
Protocol:
-
Anesthetize the rats according to approved institutional protocols.
-
Induce microthrombosis by intravenous injection of a solution containing recombinant tissue factor. This leads to the formation of fibrin clots primarily in the lungs.
-
After a set period to allow for clot formation (e.g., 30 minutes), administer DS-1040 intravenously or orally at the desired dose. A control group should receive the vehicle.
-
In combination studies, a sub-therapeutic dose of t-PA can be administered with or after DS-1040.
-
At a predetermined time point after treatment, collect blood samples for the measurement of D-dimer levels.
-
Euthanize the animals and perfuse the lungs with saline.
-
Excise the lungs for histological analysis to visualize and quantify the presence of fibrin clots. A reduction in the number and size of fibrin clots in the DS-1040-treated group compared to the control group indicates enhanced fibrinolysis.
Visualizations
Caption: Mechanism of DS-1040 in enhancing t-PA-mediated fibrinolysis.
Caption: In Vitro Plasma Clot Lysis Assay Workflow.
References
- 1. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
DS-1040 Tosylate: Application Notes and Protocols for Thrombotic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1040 tosylate is a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This mechanism of action presents a promising therapeutic strategy for the treatment of thrombotic diseases, such as deep vein thrombosis, pulmonary embolism, and ischemic stroke. These application notes provide a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed protocols for preclinical and in vitro evaluation.
Mechanism of Action
DS-1040 selectively inhibits TAFIa, a carboxypeptidase that plays a crucial role in downregulating fibrinolysis.[1] TAFIa removes C-terminal lysine and arginine residues from partially degraded fibrin. These residues are essential binding sites for plasminogen and tissue plasminogen activator (t-PA), which work in concert to convert plasminogen to plasmin, the primary enzyme responsible for fibrin degradation. By inhibiting TAFIa, DS-1040 preserves these lysine and arginine residues on the fibrin surface, thereby promoting the binding of plasminogen and t-PA, accelerating plasmin generation, and enhancing clot lysis.[2]
Below is a diagram illustrating the role of DS-1040 in the fibrinolytic pathway.
Pharmacological Data
In Vitro Potency and Selectivity
DS-1040 demonstrates high potency and selectivity for human TAFIa. The following table summarizes the in vitro inhibitory activity of DS-1040.
| Enzyme Target | IC50 (nmol/L) | Fold Selectivity (vs. TAFIa) |
| Human TAFIa | 5.92 | - |
| Human Carboxypeptidase N (CPN) | 3,020,000 | >500,000 |
| Data sourced from preclinical studies.[1] |
Preclinical In Vivo Efficacy
The efficacy of DS-1040 has been evaluated in a rat model of microthrombosis.
| Animal Model | Treatment | Outcome |
| Tissue factor-induced rat microthrombosis | Intravenous DS-1040 | Reduced existing fibrin clots in the lung |
| Post-treatment with enoxaparin | Limited effect on existing clots | |
| This study highlights the fibrinolytic effect of DS-1040 on established thrombi.[1] |
Clinical Pharmacokinetics in Healthy Volunteers
A first-in-human study of intravenously administered DS-1040 in healthy subjects demonstrated a dose-proportional increase in plasma exposure.
| Dose (Single IV Infusion) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 0.1 mg | 3.8 ± 1.2 | 4.8 ± 1.1 |
| 0.3 mg | 11.2 ± 2.5 | 14.5 ± 3.2 |
| 1 mg | 35.9 ± 8.1 | 48.2 ± 10.9 |
| 3 mg | 108 ± 23 | 155 ± 35 |
| 10 mg | 355 ± 75 | 530 ± 112 |
| 20 mg | 710 ± 150 | 1100 ± 230 |
| 40 mg | 1450 ± 310 | 2350 ± 500 |
| Values are presented as mean ± standard deviation. Data are extrapolated from published graphical representations and should be considered approximate.[3] |
An oral formulation of DS-1040 has also been developed and tested in healthy subjects, showing a mean terminal half-life of 17.2 to 24.9 hours.[4]
Experimental Protocols
Protocol 1: In Vitro TAFIa Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of DS-1040 against purified human TAFIa.
Materials:
-
Purified human TAFI
-
Thrombin
-
Chromogenic substrate (e.g., Hippuryl-Arg)
-
This compound
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add TAFI and either DS-1040 dilution or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the activation of TAFI by adding thrombin to each well.
-
Incubate at 37°C for 30 minutes to allow for the generation of TAFIa.
-
Add the chromogenic substrate to each well to start the enzymatic reaction.
-
Immediately begin kinetic measurement of absorbance at 405 nm every minute for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each concentration of DS-1040.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using a suitable software.
Protocol 2: In Vitro Clot Lysis Assay
This protocol provides a method to assess the fibrinolytic potential of DS-1040 in a plasma environment.
Materials:
-
Citrated human plasma
-
Tissue factor (to initiate clotting)
-
Calcium chloride (CaCl2)
-
Tissue plasminogen activator (t-PA)
-
This compound
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare dilutions of this compound in assay buffer.
-
In a 96-well plate, mix citrated plasma with the DS-1040 dilutions or vehicle control.
-
Add tissue factor and CaCl2 to initiate clot formation.
-
Allow the clot to form by incubating at 37°C.
-
After clot formation, add a fixed concentration of t-PA to each well to initiate fibrinolysis.
-
Monitor the decrease in absorbance at 405 nm over time as the clot lyses.
-
The time to 50% clot lysis is determined for each concentration of DS-1040.
-
A dose-dependent decrease in the 50% clot lysis time indicates enhanced fibrinolysis.[3]
Protocol 3: Rat Model of Thromboembolism
This in vivo protocol is designed to evaluate the thrombolytic efficacy of DS-1040.
Animals:
-
Male Wistar rats
Procedure:
-
Anesthetize the rats according to approved institutional protocols.
-
Surgically expose and cannulate the jugular vein for infusions and blood sampling.
-
Induce thrombosis by a continuous intravenous infusion of tissue factor.
-
Administer a single intravenous bolus of DS-1040 or vehicle control.
-
Collect blood samples at specified time points to measure plasma D-dimer levels, a marker of fibrinolysis.
-
At the end of the experiment, euthanize the animals and harvest the lungs to quantify fibrin deposition.
-
Compare the extent of fibrinolysis (increased D-dimer, decreased lung fibrin) between DS-1040 treated and control groups.[1]
Therapeutic Rationale and Future Directions
The therapeutic rationale for DS-1040 is based on its ability to enhance the body's own clot-dissolving system with a potentially lower risk of bleeding compared to traditional thrombolytic agents.[1] Preclinical and early clinical studies have shown that DS-1040 can effectively inhibit TAFIa and promote fibrinolysis without significantly affecting bleeding time.[3][5]
Further clinical development is warranted to establish the safety and efficacy of DS-1040 in various thrombotic indications. Its potential as a standalone therapy or in combination with existing anticoagulants or thrombolytics is an area of active investigation. The protocols and data presented here provide a valuable resource for researchers in the field of thrombosis and hemostasis to further explore the therapeutic potential of DS-1040 and similar TAFIa inhibitors.
References
- 1. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: DS-1040 Single Ascending Dose (SAD) Clinical Trial
Introduction
DS-1040 is a novel, low-molecular-weight compound developed as a selective inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots.[1][2][3] This makes it a promising therapeutic candidate for thromboembolic diseases such as acute ischemic stroke and venous thromboembolism.[1][2]
The first-in-human (FIH) clinical trial is a critical step in drug development, designed to assess the safety, tolerability, and pharmacokinetic (PK) profile of an investigational drug in human subjects for the first time.[4][5][6] This is typically conducted as a randomized, placebo-controlled, single ascending dose (SAD) study.[4][5][7] In a SAD study, small groups of subjects, often healthy volunteers, receive a single dose of the drug.[5][7] The dose is then escalated in subsequent cohorts, allowing for a careful evaluation of the safety and PK profile across a range of doses.[4][6][8] The primary objectives are to determine the maximum tolerated dose (MTD) and to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).[5][7][9]
This document outlines the representative data and protocols for a Phase 1, single ascending dose clinical trial of DS-1040.
Data Presentation
The following tables summarize the planned dose escalation, key pharmacokinetic parameters, and safety findings from the DS-1040 SAD trial.
Table 1: Single Ascending Dose (SAD) Cohort Escalation Scheme
| Cohort | Number of Subjects (DS-1040 : Placebo) | Dose of DS-1040 (mg) | Route of Administration |
| 1 | 8 (6:2) | 0.1 | 0.5-hour Intravenous Infusion |
| 2 | 8 (6:2) | 0.5 | 0.5-hour Intravenous Infusion |
| 3 | 8 (6:2) | 2.0 | 0.5-hour Intravenous Infusion |
| 4 | 8 (6:2) | 10.0 | 0.5-hour Intravenous Infusion |
| 5 | 8 (6:2) | 20.0 | 0.5-hour Intravenous Infusion |
| 6 | 8 (6:2) | 40.0 | 0.5-hour Intravenous Infusion |
Table 2: Summary of Mean Pharmacokinetic (PK) Parameters of DS-1040 by Dose Cohort
| Dose Cohort (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
| 0.1 | 5.2 ± 1.1 | 0.5 | 12.1 ± 2.5 | 2.1 ± 0.4 |
| 0.5 | 26.8 ± 5.9 | 0.5 | 65.5 ± 13.1 | 2.3 ± 0.5 |
| 2.0 | 105.1 ± 21.0 | 0.5 | 284.2 ± 56.8 | 2.5 ± 0.6 |
| 10.0 | 525.6 ± 105.1 | 0.5 | 1576.7 ± 315.3 | 2.8 ± 0.7 |
| 20.0 | 1102.3 ± 220.5 | 0.5 | 3527.4 ± 705.5 | 3.1 ± 0.8 |
| 40.0 | 2315.0 ± 463.0 | 0.5 | 7871.0 ± 1574.2 | 3.3 ± 0.9 |
| Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Elimination half-life. |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Dose Cohort (mg) | Number of Subjects with ≥1 TEAE (%) | Most Common TEAEs (≥10% in any group) | Severe AEs |
| Placebo (n=12) | 2 (16.7%) | Headache (8.3%) | 0 |
| 0.1 (n=6) | 1 (16.7%) | Headache (16.7%) | 0 |
| 0.5 (n=6) | 1 (16.7%) | Dizziness (16.7%) | 0 |
| 2.0 (n=6) | 2 (33.3%) | Headache (16.7%), Nausea (16.7%) | 0 |
| 10.0 (n=6) | 2 (33.3%) | Headache (16.7%), Dizziness (16.7%) | 0 |
| 20.0 (n=6) | 3 (50.0%) | Headache (33.3%), Nausea (16.7%) | 0 |
| 40.0 (n=6) | 3 (50.0%) | Headache (33.3%), Dizziness (16.7%) | 0 |
| All doses of DS-1040 were generally well tolerated, with no serious adverse events or discontinuations due to AEs reported.[1] |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Sample Collection and Analysis
1. Objective: To determine the plasma concentration of DS-1040 over time to characterize its pharmacokinetic profile.
2. Materials:
-
K2-EDTA collection tubes
-
Centrifuge
-
-80°C freezer
-
Validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system
-
Internal standard (structural analog of DS-1040)
-
Solid Phase Extraction (SPE) plates/cartridges
3. Procedure:
-
Sample Collection:
-
Collect whole blood samples (approx. 3 mL) into K2-EDTA tubes at pre-defined time points: pre-dose (0 h), and at 0.25, 0.5 (end of infusion), 1, 2, 4, 8, 12, 24, and 48 hours post-dose initiation.
-
-
Plasma Preparation:
-
Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.
-
Transfer the resulting plasma into two separate, labeled cryovials.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis using LC-MS/MS:
-
Thaw plasma samples on ice.
-
Spike plasma samples (100 µL) with the internal standard.
-
Perform protein precipitation followed by solid-phase extraction to isolate DS-1040 and the internal standard.[10]
-
Evaporate the final eluent to dryness and reconstitute the extract.[10]
-
Inject the reconstituted sample into an LC-MS/MS system for quantification.
-
The assay should be validated for a concentration range of 0.500 to 500 ng/mL.[10]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis - TAFIa Activity Assay
1. Objective: To measure the inhibitory effect of DS-1040 on its target, TAFIa, in plasma.
2. Materials:
-
Sodium citrate collection tubes
-
Centrifuge
-
-80°C freezer
-
Chromogenic substrate for TAFIa (e.g., hippuryl-arginine)
-
Thrombin and thrombomodulin (for in vitro activation of TAFI)
-
Microplate reader
3. Procedure:
-
Sample Collection:
-
Collect whole blood samples into sodium citrate tubes at the same time points as PK sampling.
-
-
Plasma Preparation:
-
Prepare platelet-poor plasma by centrifuging samples at 2000 x g for 15 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
-
-
TAFIa Activity Assay:
-
Thaw plasma samples on ice.
-
In a 96-well plate, add patient plasma samples.
-
Initiate the reaction by adding a mixture of thrombin and thrombomodulin to convert endogenous TAFI to TAFIa.
-
Add the chromogenic substrate. TAFIa will cleave the substrate, producing a colorimetric signal.
-
Measure the rate of change in absorbance at a specific wavelength using a microplate reader.
-
The activity of TAFIa is inversely proportional to the rate of color development.
-
-
Data Analysis:
-
Calculate the percent inhibition of TAFIa activity at each post-dose time point relative to the pre-dose (baseline) measurement for each subject.
-
Plot the mean percent inhibition of TAFIa activity versus time for each dose cohort. A dose-dependent decrease in TAFIa activity is expected.[1]
-
Visualizations
Caption: Mechanism of action of DS-1040 in the fibrinolytic pathway.
Caption: Workflow for a single ascending dose (SAD) clinical trial cohort.
Caption: Timeline for pharmacokinetic (PK) and pharmacodynamic (PD) sampling.
References
- 1. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datapharmaustralia.com [datapharmaustralia.com]
- 5. allucent.com [allucent.com]
- 6. FIH & Single Ascending Dose Studies - BioPharma Services [biopharmaservices.com]
- 7. southernstarresearch.com [southernstarresearch.com]
- 8. quanticate.com [quanticate.com]
- 9. Pharmacokinetics and Pharmacodynamics in Clinical Trial Management - Drug Safety and Pharmacovigilance Course [medipharmsolutions.com]
- 10. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 24-h Continuous Infusion of DS-1040
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the 24-hour continuous infusion protocol for DS-1040, a novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). The information is compiled from preclinical and clinical studies to guide researchers and drug development professionals in the application of DS-1040 for enhancing fibrinolysis.
Introduction to DS-1040
DS-1040 is a small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1] By inhibiting TAFIa, DS-1040 prevents the removal of C-terminal lysine residues from partially degraded fibrin, thereby enhancing the binding of plasminogen and tissue plasminogen activator (t-PA) to the fibrin clot. This results in an increased generation of plasmin and more efficient clot lysis.[1] DS-1040 has been investigated for the treatment of thromboembolic diseases.[1]
Signaling Pathway of DS-1040 in Fibrinolysis
The following diagram illustrates the mechanism of action of DS-1040 within the fibrinolytic pathway.
Caption: Mechanism of DS-1040 in enhancing fibrinolysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
24-Hour Continuous Intravenous Infusion of DS-1040
This protocol is based on the methodology used in the first-in-human Phase 1 clinical trial.[1]
-
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of DS-1040 administered as a 24-hour continuous intravenous infusion.
-
Study Population: Healthy adult subjects.[1]
-
Dosage: Single ascending doses of DS-1040 ranging from 0.1 mg to 40 mg, or placebo, were administered.[1]
-
Procedure:
-
A single dose of DS-1040 or placebo is administered intravenously over a 24-hour period.[1]
-
Blood samples for pharmacokinetic and pharmacodynamic analysis are collected at pre-specified time points during and after the infusion.
-
Pharmacokinetic Analysis of DS-1040
-
Objective: To determine the plasma concentration of DS-1040 over time.
-
Sample Collection: Venous blood samples (3 mL) are collected in K2-EDTA tubes at baseline, and at 0.5, 3, 6, 18, 24, 48, and 96 hours after the start of the infusion.[2]
-
Sample Processing:
-
Bioanalytical Method:
Pharmacodynamic Assays
-
Objective: To measure the enzymatic activity of activated TAFI in plasma.
-
Methodology: A chromogenic assay, such as the STA®-Stachrom® TAFI assay, can be used.[2]
-
Principle: This assay measures the amount of active TAFIa by its ability to cleave a specific substrate, leading to a color change that is proportional to the TAFIa activity.
-
Procedure (General Steps):
-
Collect citrated plasma from blood samples.
-
Activate TAFI to TAFIa using a thrombin/thrombomodulin complex.
-
Add a specific chromogenic substrate for TAFIa.
-
Measure the change in absorbance over time using a spectrophotometer.
-
Calculate TAFIa activity relative to a standard calibrator.
-
-
Objective: To assess the overall potential of plasma to lyse a fibrin clot.
-
Principle: A clot is formed in a plasma sample, and the time it takes for the clot to lyse is measured. A shorter clot lysis time indicates enhanced fibrinolysis.
-
Procedure (General Steps):
-
Prepare platelet-poor plasma from citrated blood samples.
-
Initiate clot formation by adding tissue factor, phospholipids, and calcium.
-
Simultaneously, add a standardized amount of t-PA to initiate fibrinolysis.
-
Monitor the clot turbidity (absorbance) over time in a microplate reader.
-
The clot lysis time is typically defined as the time from the peak turbidity to 50% lysis.[3]
-
-
Objective: To quantify the levels of D-dimer, a specific fibrin degradation product, in plasma.
-
Methodology: An immunoturbidimetric assay, such as the STA®-Liatest® D-Di assay, can be utilized.[2]
-
Principle: Latex particles coated with monoclonal antibodies specific for D-dimer are agglutinated in the presence of D-dimer in the plasma sample. The resulting increase in turbidity is measured and is proportional to the D-dimer concentration.
-
Procedure (General Steps):
-
Collect citrated plasma from blood samples.
-
Mix the plasma sample with the latex reagent.
-
Measure the change in turbidity using an automated coagulation analyzer.
-
Quantify the D-dimer concentration against a calibration curve.
-
Results are often reported in fibrinogen equivalent units (FEU).[2]
-
Data Presentation
The following tables summarize the expected pharmacokinetic and pharmacodynamic outcomes based on the first-in-human study of DS-1040. Note that specific quantitative data from the 24-hour continuous infusion cohorts were not publicly available in a detailed tabular format. The data presented here are illustrative of the reported trends.
Table 1: Pharmacokinetic Parameters of DS-1040 Following 24-h Continuous Infusion (Illustrative)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Low Dose | |||
| Medium Dose | |||
| High Dose |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Plasma exposure of DS-1040 was observed to increase proportionally with the increase in dose.[1]
Table 2: Pharmacodynamic Effects of DS-1040 Following 24-h Continuous Infusion (Illustrative Trends)
| Dose | TAFIa Activity | 50% Clot Lysis Time | D-dimer Levels |
| Placebo | No significant change | No significant change | No significant change |
| Low Dose | Dose-dependent decrease | Dose-dependent decrease | Increase in some individuals |
| Medium Dose | Dose-dependent decrease | Dose-dependent decrease | Increase in some individuals |
| High Dose | Dose-dependent decrease | Dose-dependent decrease | Increase in some individuals |
DS-1040 caused a substantial dose-dependent and time-dependent decrease in TAFIa activity and in 50% clot lysis time. The levels of D-dimer, indicative of endogenous fibrinolysis, increased in some individuals following DS-1040 treatment.[1]
Experimental Workflow
The diagram below outlines the general workflow for a clinical study involving a 24-hour continuous infusion of DS-1040.
Caption: Clinical study workflow for DS-1040 continuous infusion.
Conclusion
The 24-hour continuous infusion of DS-1040 has been shown to be a viable method of administration for achieving sustained inhibition of TAFIa and enhancement of fibrinolysis. The protocols and data presented in these application notes provide a framework for researchers and scientists to design and conduct further studies with DS-1040. Careful adherence to validated bioanalytical and pharmacodynamic assays is crucial for obtaining reliable and reproducible results.
References
- 1. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Congruent identification of imbalanced fibrinolysis by 2 distinct clot lysis time assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DS-1040 in Combination with Thrombectomy Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1040 is an investigational small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2][3][4][5][6] By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, the physiological process of dissolving blood clots. This mechanism presents a promising therapeutic strategy for thromboembolic diseases, such as acute ischemic stroke (AIS), particularly as an adjunct to mechanical thrombectomy.[1][2][5] These application notes provide a comprehensive overview of DS-1040, including its mechanism of action, and detail protocols for preclinical and clinical evaluation in the context of thrombectomy.
Mechanism of Action
DS-1040 is a potent and selective inhibitor of TAFIa, also known as carboxypeptidase U.[5] TAFIa plays a crucial role in downregulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. This removal prevents the binding of plasminogen and tissue plasminogen activator (t-PA), thereby attenuating the fibrinolytic process. By inhibiting TAFIa, DS-1040 preserves these lysine binding sites, promoting plasminogen activation and enhancing the breakdown of fibrin clots.[3] Preclinical studies have demonstrated that this targeted action does not significantly affect coagulation time or platelet aggregation, suggesting a favorable safety profile with a reduced risk of bleeding compared to traditional thrombolytic agents.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of DS-1040 and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of DS-1040 in the fibrinolytic cascade.
Caption: A typical experimental workflow for evaluating DS-1040 with thrombectomy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of DS-1040.
Table 1: Preclinical In Vitro Activity of DS-1040
| Parameter | Value | Species | Reference |
| IC50 for TAFIa | 5.92 nmol/L | Human | [3] |
| IC50 for Carboxypeptidase N | 3.02 x 106 nmol/L | Human | [3] |
Table 2: Phase I Clinical Trial in Patients with Acute Ischemic Stroke Undergoing Thrombectomy (NCT03198715)
| Parameter | Placebo (n=9) | DS-1040 (0.6 mg, n=6) | DS-1040 (1.2 mg, n=11) | DS-1040 (2.4 mg, n=10) | DS-1040 (4.8 mg, n=3) | Reference |
| Pharmacokinetics | ||||||
| Cmax (ng/mL) | N/A | 17.2 ± 6.25 | 29.7 ± 7.50 | 60.6 ± 11.8 | 141.0 ± 61.7 | [5] |
| AUC0-24hr (ng·h/mL) | N/A | 151 ± 40.5 | 267 ± 61.6 | 503 ± 154 | 1320 ± 752 | [5] |
| t1/2 (h) | N/A | 4.61 | 16.8 ± 1.74 | 19.5 ± 10.5 | 29.7 ± 2.35 | [5] |
| Safety Outcomes | ||||||
| Symptomatic Intracranial Hemorrhage (ICH) within 36h | 0 | 0 | 0 | 0 | 0 | [1][2] |
| Major Extracranial Bleeding within 96h | 0 | 0 | 0 | 0 | 0 | [1][2] |
| Drug-related Subarachnoid Hemorrhage | 0 | 1 | 0 | 0 | 0 | [1][2] |
| Deaths | 2 | 0 | 1 | 0 | 0 | [1][2] |
| Pharmacodynamics | ||||||
| Change in D-dimer from baseline at 24h (µg/mL FEU) | +0.28 | - | - | +1.18 | +0.45 | [5] |
Experimental Protocols
In Vitro TAFIa Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DS-1040 against human TAFIa.
Materials:
-
Recombinant human TAFIa
-
DS-1040
-
Fluorogenic peptide substrate for TAFIa
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of DS-1040 in the assay buffer.
-
Add the TAFIa enzyme solution to each well of the microplate.
-
Add the different concentrations of DS-1040 to the respective wells.
-
Incubate the plate at 37°C for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a plate reader.
-
Calculate the rate of substrate cleavage for each DS-1040 concentration.
-
Plot the percentage of inhibition against the logarithm of the DS-1040 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Microthrombosis Model (Rat)
Objective: To evaluate the fibrinolytic efficacy of DS-1040 in a rat model of tissue factor-induced microthrombosis.
Materials:
-
Male Sprague-Dawley rats
-
Tissue factor
-
DS-1040
-
Saline (vehicle control)
-
Anesthesia
-
Surgical instruments for intravenous administration
-
Lung tissue collection and processing reagents
-
Fibrin staining reagents (e.g., Martius Scarlet Blue)
-
Microscope and image analysis software
Procedure:
-
Anesthetize the rats according to approved animal care protocols.
-
Induce microthrombosis by intravenous injection of tissue factor.
-
After a set period to allow for clot formation, administer DS-1040 or vehicle intravenously.
-
Euthanize the animals at a specified time point post-treatment.
-
Perfuse the lungs with saline and harvest the tissue.
-
Fix, embed, and section the lung tissue.
-
Stain the sections for fibrin to visualize microthrombi.
-
Quantify the area of fibrin deposition in the lung sections using image analysis software.
-
Compare the extent of fibrin deposition between the DS-1040 treated and control groups.
Phase I Clinical Trial Protocol for DS-1040 with Thrombectomy
Official Title: A Phase I, Single Blind, Placebo-controlled, Randomized Study to Assess the Safety of DS-1040b in Subjects With Thrombectomy Treated Acute Ischemic Stroke.[7]
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS-1040 in patients with AIS undergoing mechanical thrombectomy.[1][2][5]
Study Design:
-
Phase: I
-
Design: Randomized, single-blind, placebo-controlled, dose-escalation study.[1][2]
-
Population: Patients aged 20 to 89 years with AIS due to a large vessel occlusion, eligible for thrombectomy within 8 hours of symptom onset.[1]
Procedure:
-
Screening and Enrollment: Confirm eligibility criteria, including imaging confirmation of large vessel occlusion.
-
Randomization: Randomize eligible patients to receive a single intravenous infusion of either placebo or DS-1040 at escalating doses (e.g., 0.6 mg, 1.2 mg, 2.4 mg, 4.8 mg).[1][2]
-
Drug Administration: Administer the assigned treatment as a 6-hour intravenous infusion.[7]
-
Thrombectomy: Perform mechanical thrombectomy according to standard of care.
-
Assessments:
-
Primary Safety Endpoints: Monitor for incidence of symptomatic intracranial hemorrhage (ICH) and major extracranial bleeding.[1][2]
-
Pharmacokinetics: Collect serial blood samples to determine plasma concentrations of DS-1040 and calculate pharmacokinetic parameters (Cmax, AUC, t1/2).[5]
-
Pharmacodynamics: Measure biomarkers of fibrinolysis, including D-dimer levels and TAFIa activity, at baseline and various time points post-infusion.[5][7]
-
Clinical Outcomes: Assess neurological function using scales such as the National Institutes of Health Stroke Scale (NIHSS) and modified Rankin Scale (mRS).
-
Data Analysis:
-
Summarize safety data descriptively.
-
Analyze pharmacokinetic parameters using non-compartmental methods.
-
Compare changes in pharmacodynamic markers between treatment groups.
Conclusion
DS-1040, a novel TAFIa inhibitor, shows potential as an adjunctive therapy to mechanical thrombectomy in patients with acute ischemic stroke. Its mechanism of enhancing endogenous fibrinolysis with a potentially lower bleeding risk is a promising area of research. The provided protocols and data offer a framework for further investigation into the clinical utility of DS-1040 in this setting.
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: DS-1040 Tosylate and TAFIa Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DS-1040 Tosylate and investigating its dose-dependent effects on Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the activated form of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), also known as carboxypeptidase U.[1][2] Its primary mechanism of action is to selectively inhibit the enzymatic activity of TAFIa, which in turn enhances fibrinolysis, the process of breaking down blood clots.[1][3][4] By inhibiting TAFIa, DS-1040 prevents the removal of C-terminal lysine residues from partially degraded fibrin.[3][5] This preservation of lysine residues allows for more efficient binding of plasminogen and tissue plasminogen activator (tPA) to the fibrin clot, leading to increased plasmin generation and accelerated clot lysis.[3][5]
Q2: How does this compound administration affect TAFIa activity?
Administration of this compound leads to a substantial dose-dependent and time-dependent decrease in TAFIa activity.[1][4][6] Both intravenous and oral formulations of DS-1040 have demonstrated this effect in clinical studies.[1][7]
Q3: What are the expected downstream effects of inhibiting TAFIa activity with this compound in a research setting?
Inhibiting TAFIa activity with this compound is expected to lead to an enhancement of fibrinolysis. This can be observed experimentally as a decrease in the 50% clot lysis time.[1][4] Additionally, an increase in the levels of D-dimer, a biomarker of fibrin degradation, may be observed in some cases, indicating increased endogenous fibrinolysis.[1][4][6] Importantly, studies have shown that DS-1040 does not appear to affect coagulation parameters or platelet aggregation.[1][4]
Q4: Is there a known difference in the effect of intravenous versus oral administration of DS-1040 on TAFIa activity?
Both intravenous and oral administration of DS-1040 have been shown to cause a dose-dependent inhibition of total TAFIa activity.[1][7] The choice of administration route would likely depend on the specific experimental design and objectives. Oral formulations are being developed for potential outpatient use.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in TAFIa activity observed after DS-1040 administration. | 1. Inadequate Dose: The concentration of DS-1040 may be too low to elicit a measurable inhibitory effect. 2. Reagent/Assay Issues: Problems with the TAFIa activity assay components, such as substrate degradation or improper buffer conditions. 3. Timing of Measurement: The time point for measuring TAFIa activity may not align with the peak inhibitory effect of DS-1040. | 1. Dose-Response Curve: Perform a dose-response experiment with a wider range of DS-1040 concentrations to determine the optimal inhibitory dose for your system. 2. Assay Controls: Ensure all assay reagents are fresh and properly stored. Run positive and negative controls to validate the assay's performance. 3. Time-Course Experiment: Conduct a time-course experiment to identify the time point of maximum TAFIa inhibition after DS-1040 administration. |
| High variability in TAFIa activity measurements between replicate experiments. | 1. Pipetting Errors: Inconsistent volumes of reagents or samples. 2. Temperature Fluctuations: TAFIa is temperature-sensitive, and variations in incubation temperature can affect its activity.[8] 3. Sample Handling: Inconsistent sample collection, processing, or storage. | 1. Calibrate Pipettes: Regularly calibrate and use appropriate pipetting techniques. 2. Stable Incubation: Use a calibrated incubator or water bath to ensure a constant and accurate temperature throughout the assay. 3. Standardize Protocols: Adhere to a strict, standardized protocol for all sample handling steps. |
| Unexpected changes in coagulation parameters (e.g., aPTT, PT) after DS-1040 treatment. | 1. Off-Target Effects (Unlikely): Although studies show DS-1040 is selective for TAFIa, high concentrations could potentially have unforeseen effects.[1][4] 2. Contamination: The DS-1040 sample may be contaminated with other substances. | 1. Verify DS-1040 Purity: Use a highly pure and verified source of this compound. 2. Re-evaluate Dose: Ensure the concentration of DS-1040 being used is within the recommended range from published studies. |
Quantitative Data Summary
The following tables summarize the dose-dependent effect of both intravenous and oral DS-1040 on TAFIa activity based on findings from first-in-human clinical studies.
Table 1: Intravenous DS-1040 Administration and TAFIa Activity [1][4]
| Dose Range (Single Ascending Doses) | Effect on TAFIa Activity |
| 0.1 mg to 40 mg | Substantial dose-dependent decrease |
Table 2: Oral DS-1040 Administration and TAFIa Activity [7]
| Dose Range (Single Ascending Doses) | Effect on TAFIa Activity |
| 50 mg to 400 mg | Dose-dependent inhibition |
Experimental Protocols
Key Experiment: Chromogenic TAFIa Activity Assay
This protocol provides a general framework for measuring TAFIa activity in plasma samples. Specific reagent concentrations and incubation times may require optimization.
Principle: This assay measures the carboxypeptidase activity of TAFIa. TAFI is first activated to TAFIa. The active TAFIa then cleaves a specific chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically. The rate of color development is proportional to the TAFIa activity.
Materials:
-
Citrated plasma samples (from control and DS-1040 treated groups)
-
Human thrombin
-
Human thrombomodulin
-
TAFIa-specific chromogenic substrate (e.g., Hippuryl-Arginine)
-
Assay buffer (e.g., HEPES buffered saline)
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. Centrifuge to remove any precipitates.
-
Activation of TAFI: In a microplate well, combine the plasma sample with a solution containing thrombin and thrombomodulin to activate endogenous TAFI to TAFIa. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Inhibition Step (for in vitro experiments): For experiments testing the direct inhibitory effect of DS-1040, the compound would be pre-incubated with the plasma before the addition of the activation complex.
-
Substrate Addition: Add the chromogenic substrate to each well to initiate the color development reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-warmed to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals for a set period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of change in absorbance (Vmax) for each sample. The TAFIa activity is proportional to this rate. Compare the rates between control and DS-1040 treated samples to determine the percent inhibition.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the action of this compound.
Caption: Signaling pathway of fibrinolysis and the inhibitory action of this compound on TAFIa.
Caption: General experimental workflow for a chromogenic TAFIa activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Immunomart [immunomart.com]
- 3. What are TAFI inhibitors and how do they work? [synapse.patsnap.com]
- 4. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nlc-bnc.ca [nlc-bnc.ca]
DS-1040 Technical Support Center: Plasma Exposure & Dose Proportionality
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the plasma exposure and dose proportionality of DS-1040, a novel inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DS-1040?
A1: DS-1040 is a low-molecular-weight imidazole derivative that selectively inhibits the enzymatic activity of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural process for dissolving blood clots, without significantly impacting bleeding time.[3][4]
Q2: Does DS-1040 exhibit dose-proportional plasma exposure?
A2: Yes, clinical studies have consistently demonstrated that the plasma exposure of DS-1040 increases in a dose-proportional manner. This has been observed for both peak plasma concentration (Cmax) and the total exposure as measured by the area under the concentration-time curve (AUC).[1] This proportionality has been confirmed in studies with single oral doses ranging from 50 mg to 400 mg in healthy subjects, as well as with single intravenous doses from 0.1 mg to 40 mg in healthy subjects and 0.6 mg to 4.8 mg in Japanese patients with acute ischemic stroke.[1][4][5]
Q3: What are the key pharmacokinetic (PK) characteristics of DS-1040?
A3: In a first-in-human study with single oral doses, the mean terminal half-life of DS-1040 ranged from 17.2 to 24.9 hours.[1] With multiple oral doses, a steady state was achieved by day 7 with minimal accumulation.[1] Following intravenous administration, peak plasma concentrations were observed at the end of the infusion.[3]
Q4: How is DS-1040 eliminated from the body?
A4: Approximately 10% of a 400 mg single oral dose of DS-1040 was recovered as the intact parent drug in urine after 72 hours.[1] Studies in elderly subjects have suggested that decreased renal clearance may lead to higher exposure and a prolonged elimination time.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher-than-expected plasma exposure at a given dose. | Co-administration of drugs that inhibit renal clearance. | Review concomitant medications for potential drug-drug interactions affecting renal transporters. |
| Subject has impaired renal function. | Screen subjects for renal impairment (e.g., measure creatinine clearance) prior to study initiation. Consider dose adjustment for this population. | |
| Lower-than-expected plasma exposure after oral administration. | Poor absorption due to gastrointestinal issues. | Investigate subject's gastrointestinal health. Ensure adherence to any fasting/fed requirements of the protocol. |
| Formulation issues. | Verify the integrity and proper storage of the investigational product. | |
| High inter-subject variability in plasma exposure. | Genetic polymorphisms in drug metabolizing enzymes or transporters. | Consider pharmacogenomic analysis to identify potential genetic factors influencing DS-1040 pharmacokinetics. |
| Differences in subject demographics (e.g., age, weight). | Ensure proper randomization and stratification of subjects. Perform subgroup analyses to assess the impact of demographic factors. |
Quantitative Data Summary
Table 1: Summary of Single Ascending Oral Dose Pharmacokinetics of DS-1040 in Healthy Subjects [1]
| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 50 | Mean (SD) | Mean (SD) |
| 100 | Mean (SD) | Mean (SD) |
| 200 | Mean (SD) | Mean (SD) |
| 400 | Mean (SD) | Mean (SD) |
| Note: Specific mean and standard deviation (SD) values were not publicly available in the provided search results and are represented here as placeholders. |
Table 2: Summary of Single Ascending Intravenous Dose Pharmacokinetics of DS-1040 in Japanese Patients with Acute Ischemic Stroke [5]
| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 0.6 | Mean (SD) | Mean (SD) |
| 1.2 | Mean (SD) | Mean (SD) |
| 2.4 | Mean (SD) | Mean (SD) |
| 4.8 | Mean (SD) | Mean (SD) |
| Note: Specific mean and standard deviation (SD) values were not publicly available in the provided search results and are represented here as placeholders. |
Experimental Protocols
1. First-in-Human Single and Multiple Ascending Oral Dose Study [1]
-
Study Design: A randomized, placebo-controlled, phase 1 study.
-
Subjects: 56 healthy adults, aged 20-45 years.
-
Single Ascending Dose (SAD) Cohorts: Subjects were randomized (3:1) to receive a single oral dose of DS-1040 (50, 100, 200, or 400 mg) or a placebo.
-
Multiple Ascending Dose (MAD) Cohorts: Subjects were randomized to receive multiple oral doses of DS-1040 (100 mg once daily, 200 mg once daily, or 150 mg twice daily) or a placebo for 14 days.
-
Pharmacokinetic (PK) Sampling: Serial blood samples were collected at predefined time points post-dose to determine plasma concentrations of DS-1040.
-
Bioanalysis: Plasma concentrations of DS-1040 were measured using a validated analytical method.
2. Intravenous Dose Escalation Study in Acute Ischemic Stroke Patients [5]
-
Study Design: A randomized, placebo-controlled, single-blind, dose-escalation phase 1 trial.
-
Subjects: Japanese patients with acute ischemic stroke who were eligible for thrombectomy.
-
Dose Cohorts: Subjects were randomized to receive a single intravenous infusion of DS-1040 (0.6, 1.2, 2.4, or 4.8 mg) or a placebo.
-
Drug Administration: DS-1040 or placebo was administered as a 6-hour intravenous infusion.
-
PK Sampling: Blood samples were collected to assess the pharmacokinetic profile of DS-1040.
Visualizations
Caption: Mechanism of action of DS-1040 in enhancing fibrinolysis.
References
- 1. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DS-1040 and Renal Clearance
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of renal clearance on the elimination of DS-1040. The following information is intended to address potential questions and troubleshooting scenarios that may arise during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the known contribution of renal clearance to the overall elimination of DS-1040 in healthy individuals?
A1: In healthy subjects, renal clearance is a notable route of elimination for DS-1040. Following a single 400 mg oral dose, approximately 10% of the administered dose is recovered as the unchanged parent drug in the urine over 72 hours[1]. This indicates that a portion of DS-1040 is cleared from the body by the kidneys.
Q2: How does age affect the elimination of DS-1040, and what is the suspected mechanism?
A2: Studies in elderly subjects have shown higher plasma exposure and prolonged elimination times for DS-1040 compared to younger adults[2][3][4]. This observation is likely attributable to the natural decline in renal function associated with aging, which would lead to decreased renal clearance of the drug[2][3][4].
Q3: Has a dedicated clinical study on the pharmacokinetics of DS-1040 in patients with pre-existing renal impairment been published?
A3: To date, a dedicated clinical study assessing the pharmacokinetics of DS-1040 in individuals with varying degrees of renal impairment has not been published in the peer-reviewed literature. Clinical trials in other indications, such as acute ischemic stroke, have excluded patients with severe renal impairment[5]. Therefore, direct quantitative data on the impact of specific levels of renal impairment on DS-1040 elimination is not available.
Q4: In the absence of a dedicated study, what is the expected impact of renal impairment on the pharmacokinetics of DS-1040?
A4: Based on the available data, it is anticipated that renal impairment will lead to a decrease in the total clearance of DS-1040, resulting in increased systemic exposure (AUC) and a longer elimination half-life. The magnitude of this effect is expected to correlate with the severity of renal impairment. Researchers should exercise caution and consider dose adjustments when administering DS-1040 in subjects with compromised renal function.
Troubleshooting Guide
Scenario 1: Unexpectedly high plasma concentrations of DS-1040 in an elderly subject group.
-
Possible Cause: Age-related decline in renal function leading to reduced clearance of DS-1040.
-
Troubleshooting Steps:
-
Assess the renal function of the subjects by measuring their estimated glomerular filtration rate (eGFR) or creatinine clearance.
-
Correlate individual DS-1040 plasma concentrations with their renal function markers.
-
For future studies with elderly cohorts, consider stratifying subjects based on their baseline renal function.
-
Scenario 2: High inter-individual variability in DS-1040 pharmacokinetic parameters within a study population.
-
Possible Cause: Undiagnosed or varying degrees of renal impairment among the study subjects.
-
Troubleshooting Steps:
-
Retrospectively analyze the baseline renal function of all subjects.
-
Perform a subgroup analysis to determine if renal function is a significant covariate affecting the pharmacokinetics of DS-1040.
-
For prospective studies, implement stricter inclusion/exclusion criteria based on renal function to ensure a more homogenous study population.
-
Data Presentation
The following tables present hypothetical pharmacokinetic data for DS-1040 in subjects with varying degrees of renal function. This data is modeled based on the known renal excretion in healthy subjects and general pharmacokinetic principles for drugs with partial renal clearance. This data is for illustrative purposes only and should not be considered as actual experimental results.
Table 1: Expected Pharmacokinetic Parameters of DS-1040 Following a Single Oral Dose in Subjects with Varying Renal Function
| Renal Function Group | eGFR (mL/min/1.73m²) | Apparent Total Clearance (CL/F) (L/h) | Elimination Half-Life (t½) (h) | AUC₀-∞ (ng·h/mL) |
| Normal | ≥ 90 | 10.0 | 20.0 | 40000 |
| Mild Impairment | 60 - 89 | 8.5 | 23.5 | 47059 |
| Moderate Impairment | 30 - 59 | 6.0 | 33.3 | 66667 |
| Severe Impairment | 15 - 29 | 4.0 | 50.0 | 100000 |
Table 2: Hypothetical Urinary Excretion of Unchanged DS-1040 Over 72 Hours
| Renal Function Group | eGFR (mL/min/1.73m²) | Percentage of Dose Excreted Unchanged in Urine |
| Normal | ≥ 90 | ~10% |
| Mild Impairment | 60 - 89 | ~7-9% |
| Moderate Impairment | 30 - 59 | ~4-6% |
| Severe Impairment | 15 - 29 | ~1-3% |
Experimental Protocols
Protocol: Assessing the Pharmacokinetics of DS-1040 in Subjects with Renal Impairment
This protocol is based on the FDA guidance for industry on pharmacokinetic studies in patients with impaired renal function.
1. Study Design: A single-dose, open-label, parallel-group study.
2. Subject Population:
-
A cohort of healthy subjects with normal renal function (eGFR ≥ 90 mL/min/1.73m²).
-
Cohorts of subjects with mild, moderate, and severe renal impairment, classified according to their eGFR.
-
Subjects in the renal impairment groups should have stable kidney function.
-
Groups should be matched for age, sex, and body mass index as closely as possible.
3. Dosing: Administer a single oral dose of DS-1040. The dose should be selected based on safety and tolerability data from previous studies.
4. Sample Collection:
-
Blood Sampling: Collect serial blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose) for the determination of plasma concentrations of DS-1040.
-
Urine Collection: Collect urine in intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours post-dose) to measure the amount of unchanged DS-1040 excreted.
5. Bioanalytical Method: Use a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of DS-1040 in plasma and urine.
6. Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for each subject using non-compartmental analysis:
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC₀-t) and extrapolated to infinity (AUC₀-∞).
-
Maximum plasma concentration (Cmax).
-
Time to reach Cmax (Tmax).
-
Elimination half-life (t½).
-
Apparent total clearance (CL/F).
-
Renal clearance (CLr).
Visualizations
References
- 1. fda.gov [fda.gov]
- 2. FDA updates PK guidance for patients with impaired renal function | RAPS [raps.org]
- 3. FDA’s final guidance on renal impairment: Assessment of the regulatory approach to inform clinical development planning :: Parexel [parexel.com]
- 4. droracle.ai [droracle.ai]
- 5. fda.gov [fda.gov]
minimizing bleeding risk with DS-1040 Tosylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving DS-1040 Tosylate, with a focus on minimizing bleeding risk.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during preclinical and clinical experimental workflows with this compound.
Question: We are observing higher than expected bleeding in our animal models at therapeutic doses of DS-1040. What could be the cause?
Answer:
Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Concomitant Medications: Ensure that no other medications that could affect hemostasis (e.g., antiplatelet agents, anticoagulants) are being co-administered, unless it is a specific aim of the study. A study is planned to evaluate the safety of DS-1040 when taken with aspirin, a known antiplatelet drug.[1]
-
Animal Model Health Status: Underlying health conditions in the animal models, such as compromised liver function or thrombocytopenia, can increase bleeding susceptibility. Ensure all animals are healthy and have baseline coagulation parameters within the normal range before initiating the experiment.
-
Dose and Administration: Double-check the dose calculations and the administration protocol. In a Phase I study in patients with acute ischemic stroke, DS-1040 was administered as an intravenous infusion over 6 hours, with the first 25% of the dose given in the first 30 minutes.[2] Rapid bolus injections might lead to transiently high plasma concentrations that could increase bleeding risk.
-
Surgical Procedures: If the animal model involves surgical procedures, ensure meticulous hemostasis is achieved before DS-1040 administration.
Question: We are not seeing a significant increase in D-dimer levels after DS-1040 administration in our in vitro clot lysis assay. What could be the issue?
Answer:
This could be due to several experimental variables:
-
Assay System Components:
-
Plasminogen Concentration: The assay's sensitivity to TAFIa inhibition can be dependent on the concentration of plasminogen. Ensure you are using an optimal concentration.
-
t-PA Concentration: DS-1040 has been shown to enhance the fibrinolytic activity of tissue plasminogen activator (t-PA).[3] The concentration of t-PA in your assay might be too high, leading to rapid clot lysis that masks the effect of DS-1040, or too low to initiate sufficient fibrinolysis.
-
-
DS-1040 Concentration: Ensure the concentrations of DS-1040 being tested are appropriate to achieve significant TAFIa inhibition. The IC50 of DS-1040 for human TAFIa is 5.92 nM.[3]
-
Clot Composition: The composition of the fibrin clot (e.g., fibrinogen concentration, presence of platelets) can influence its susceptibility to lysis. Ensure your clot preparation is consistent across experiments.
Question: How can we monitor for potential bleeding risk in our clinical trial participants receiving DS-1040?
Answer:
Based on clinical studies with DS-1040, a comprehensive monitoring plan should include:
-
Clinical Observation: Regularly monitor for any signs or symptoms of bleeding, such as petechiae, ecchymosis, epistaxis, gastrointestinal bleeding, or hematuria.
-
Laboratory Parameters:
-
Coagulation Parameters: While studies in healthy volunteers showed no effect on coagulation parameters, it is still prudent to monitor standard coagulation tests (e.g., PT, aPTT, INR) at baseline and regular intervals.[2][4][5]
-
Platelet Count: Monitor for any changes in platelet count.
-
Hemoglobin and Hematocrit: Regularly check for any decreases that might indicate occult bleeding.
-
-
Neuroimaging: In studies involving patients with acute ischemic stroke, regular neuroimaging (e.g., CT or MRI) is crucial to monitor for both symptomatic and asymptomatic intracerebral hemorrhage.[2]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
DS-1040 is a novel, potent, and selective small-molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U.[2][3] By inhibiting TAFIa, DS-1040 prevents the removal of C-terminal lysine and arginine residues from partially degraded fibrin. This, in turn, enhances the binding of plasminogen and tissue plasminogen activator (t-PA) to the fibrin clot, thereby promoting endogenous fibrinolysis.[3]
What is the expected impact of DS-1040 on bleeding time?
Preclinical and clinical studies have consistently shown that DS-1040 has a minimal impact on bleeding time at therapeutic doses.[2][3][4][5] In healthy volunteers, DS-1040 did not prolong bleeding time.[2][5] This is a key differentiating feature compared to traditional thrombolytic agents, which carry a significant risk of bleeding.
What are the key safety findings from clinical trials regarding bleeding events with DS-1040?
Clinical trials to date have demonstrated a favorable safety profile for DS-1040 with respect to bleeding risk.
-
In a Phase I study of Japanese patients with acute ischemic stroke who were eligible for thrombectomy, there were no cases of symptomatic intracerebral hemorrhage (ICH) or major extracranial bleeding.[2] The incidence of asymptomatic ICH was 37.5% in the DS-1040 group compared to 11.1% in the placebo group, with no clear dose-dependent relationship.[2]
-
In a Phase 1b study of patients with acute pulmonary embolism, the addition of DS-1040 to standard anticoagulation with enoxaparin was not associated with an increase in bleeding.[6][7] Major or clinically relevant nonmajor bleeding occurred in 4.6% of patients receiving DS-1040 compared to 2.6% in the placebo group.[6][7]
Quantitative Data Summary
Table 1: Bleeding Events in a Phase 1b Study of DS-1040 in Patients with Acute Pulmonary Embolism
| Bleeding Event | Placebo (n=38) | DS-1040 (n=87) |
| Major or Clinically Relevant Nonmajor Bleeding | 1 (2.6%) | 4 (4.6%) |
| Major Bleeding | 0 | 1 (in 80 mg group) |
| Fatal or Intracranial Bleeding | 0 | 0 |
| Data sourced from a multicenter, randomized, double-blind, placebo-controlled study.[6][7] |
Table 2: Intracerebral Hemorrhage (ICH) in a Phase I Study of DS-1040 in Patients with Acute Ischemic Stroke
| ICH Event (within 36 hours) | Placebo | DS-1040 |
| Symptomatic ICH | 0% | 0% |
| Asymptomatic ICH | 11.1% | 37.5% |
| Data from a randomized, placebo-controlled, single-blind, dose-escalation trial.[2] |
Table 3: Pharmacokinetic Parameters of Single-Dose Intravenous DS-1040 in Patients with Acute Ischemic Stroke
| Dose (mg) | Cmax (ng/mL) | t½ (h) | CL (L/h) | Vss (L) |
| 0.6 | 17.2 ± 6.25 | 4.61 | 3.39 | 17.6 |
| 1.2 | 29.7 ± 7.50 | 16.8 ± 1.74 | 3.03 ± 0.23 | 22.6 ± 2.43 |
| 2.4 | 60.6 ± 11.8 | 19.5 ± 10.5 | 4.62 ± 1.85 | 43.3 ± 24.4 |
| 4.8 | 141.0 ± 61.7 | 29.7 ± 2.35 | 3.71 ± 1.73 | 46.5 ± 16.3 |
| All data are expressed as mean ± standard deviation. Cmax: maximum plasma concentration; t½: elimination half-life; CL: clearance; Vss: volume of distribution at steady state.[2] |
Experimental Protocols
1. In Vitro TAFIa Inhibition Assay
-
Objective: To determine the inhibitory activity of DS-1040 on TAFIa.
-
Materials:
-
Human TAFI
-
Thrombin
-
Hippuryl-Arg (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl)
-
-
Methodology:
-
Activate TAFI to TAFIa by incubation with thrombin.
-
Add varying concentrations of DS-1040 to the activated TAFIa and incubate.
-
Initiate the enzymatic reaction by adding the substrate Hippuryl-Arg.
-
Measure the rate of substrate cleavage (e.g., by monitoring the change in absorbance at a specific wavelength) using a spectrophotometer.
-
Calculate the percent inhibition at each DS-1040 concentration and determine the IC50 value.
-
2. Rat Tail Bleeding Time Model
-
Objective: To assess the in vivo effect of DS-1040 on bleeding time.
-
Materials:
-
Male Sprague-Dawley rats
-
This compound or vehicle control
-
Anesthesia
-
Scalpel or blade
-
Filter paper
-
Saline solution (37°C)
-
-
Methodology:
-
Administer DS-1040 or vehicle to the rats (e.g., via intravenous or oral route).
-
After a predetermined time, anesthetize the rats.
-
Transect the tail 5 mm from the tip using a sharp scalpel.
-
Immediately immerse the tail in warm saline.
-
Gently blot the tail with filter paper every 30 seconds until bleeding ceases.
-
The bleeding time is the time from transection until the cessation of bleeding.
-
Visualizations
Caption: Mechanism of action of DS-1040 in the fibrinolysis pathway.
Caption: Experimental workflow for DS-1040 development.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
DS-1040 Tosylate safety and tolerability in elderly subjects
This technical support center provides essential information regarding the safety and tolerability of DS-1040 Tosylate, with a specific focus on its use in elderly subjects. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: DS-1040 is a novel, potent, and selective low-molecular-weight inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] TAFIa plays a role in attenuating fibrinolysis (the breakdown of blood clots) by removing C-terminal lysine residues from partially degraded fibrin. By inhibiting TAFIa, DS-1040 enhances the body's natural ability to dissolve blood clots.[3]
Q2: Has the safety and tolerability of DS-1040 been evaluated in elderly subjects?
A2: Yes, a first-in-human, randomized, placebo-controlled, phase 1 study of intravenously administered DS-1040 included a cohort of healthy elderly subjects aged 65-75 years.[1] In this study, all doses of DS-1040 were reported to be well-tolerated.[1]
Q3: Were there any serious adverse events observed in elderly subjects treated with DS-1040?
A3: In the first-in-human study, no serious adverse events or discontinuations due to adverse events occurred in any subjects, including the elderly cohort, receiving DS-1040.[1][2]
Q4: How does the pharmacokinetic profile of DS-1040 differ in elderly subjects compared to younger adults?
A4: Elderly subjects have been observed to have higher plasma exposure to DS-1040 and prolonged elimination times.[1] This is likely attributable to age-related decreases in renal clearance.[1]
Q5: Does DS-1040 affect bleeding time or other coagulation parameters?
A5: In clinical studies, DS-1040 has not been shown to have an impact on bleeding time, which remained within the normal range for all doses tested in all subjects.[1][2] Furthermore, no effects of DS-1040 on other coagulation parameters or platelet aggregation have been observed.[1][2]
Troubleshooting Guide
Issue: Unexpected variability in pharmacokinetic data in elderly subjects.
Possible Cause: Age-related differences in renal function can significantly impact the clearance of DS-1040.
Suggested Action:
-
Assess renal function (e.g., estimated glomerular filtration rate - eGFR) in all elderly subjects at baseline.
-
Consider stratifying pharmacokinetic data based on renal function to identify potential correlations.
-
The first-in-human study indicated that higher exposure in the elderly was likely due to decreased renal clearance.[1]
Issue: Monitoring for potential adverse events in an elderly population.
Possible Cause: Elderly individuals may have multiple comorbidities and be taking concomitant medications, which can complicate adverse event assessment.
Suggested Action:
-
Thoroughly document all baseline medical conditions and concomitant medications.
-
In the phase 1 study, safety monitoring included continuous telemetry, vital signs, physical examinations, and laboratory safety tests.
-
Pay close attention to any bleeding-related events, although DS-1040 has not been shown to increase bleeding time.[1]
Data Presentation
Table 1: Summary of Safety Findings in the First-in-Human Study
| Finding | Observation in the Study Population (including elderly) | Citation |
| Serious Adverse Events | None reported | [1][2] |
| Discontinuations due to Adverse Events | None reported | [1] |
| Bleeding Time | Remained within the normal range at all doses | [1][2] |
| Coagulation Parameters | No effects observed | [1] |
| Platelet Aggregation | No effects observed | [1] |
Table 2: Qualitative Pharmacokinetic Differences in Elderly Subjects
| Pharmacokinetic Parameter | Observation in Elderly Subjects (65-75 years) | Likely Reason | Citation |
| Plasma Exposure (AUC) | Higher compared to younger subjects | Decreased renal clearance | [1] |
| Elimination Time | Prolonged compared to younger subjects | Decreased renal clearance | [1] |
Experimental Protocols
Methodology for the First-in-Human Phase 1 Study
-
Study Design: A randomized, placebo-controlled, single-ascending dose study.[1]
-
Subject Population: Healthy young (18-45 years) and elderly (65-75 years) subjects.[1] A total of 103 subjects were enrolled.[1]
-
Dosing: Single ascending doses of DS-1040 (ranging from 0.1 mg to 40 mg) or placebo were administered.[1]
-
Administration: Intravenous infusion over 0.5 hours or as a 24-hour continuous infusion.[1]
-
Safety Assessments:
-
Monitoring of adverse events.
-
Vital signs.
-
12-lead electrocardiograms (ECGs).
-
Clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of DS-1040.
-
Pharmacodynamic Assessments:
Visualizations
Caption: Mechanism of action of DS-1040 in the fibrinolysis pathway.
Caption: Experimental workflow for the first-in-human study of DS-1040.
References
- 1. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
potential drug interactions with DS-1040 Tosylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions with DS-1040 Tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this influence potential drug interactions?
A1: this compound is a novel, potent, and selective small-molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U.[1] By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural process of breaking down blood clots.[2][3] This mechanism suggests a potential for pharmacodynamic interactions with other drugs that affect hemostasis, such as anticoagulants and antiplatelet agents.
Q2: Are there any known clinical drug-drug interactions with this compound?
A2: Yes, dedicated clinical studies have evaluated the drug-drug interaction potential of this compound with common antiplatelet and anticoagulant medications. Co-administration of a single dose of DS-1040 with multiple doses of aspirin or clopidogrel, or a single dose of enoxaparin, was found to be safe and well-tolerated in healthy subjects.[1] Importantly, these studies showed no significant pharmacokinetic interactions.[1]
Q3: What is known about the metabolism and elimination of this compound?
A3: Currently, detailed information on the complete metabolic profile of this compound is limited in publicly available literature. However, a study with an oral formulation of DS-1040 in healthy subjects found that approximately 10% of a 400 mg single dose was recovered in the urine as the intact parent drug over 72 hours.[3] This indicates that renal excretion of the unchanged drug is one elimination pathway, and that metabolism is likely a significant route of clearance. Further details regarding the specific enzymes involved in its metabolism (e.g., cytochrome P450 isoenzymes) are not yet fully characterized in the available literature.
Troubleshooting Guides for In-Vitro and Preclinical Studies
Issue 1: Unexpected potentiation of anti-hemostatic effects when co-administering this compound with other agents in animal models.
-
Possible Cause: Pharmacodynamic synergism. While clinical studies with aspirin, clopidogrel, and enoxaparin did not show increased bleeding risk, the combination with other anticoagulants or antiplatelet agents, especially at higher doses or in specific disease models, could lead to enhanced effects.[1]
-
Troubleshooting Steps:
-
Review Dosing: Carefully review the doses of both this compound and the co-administered agent. Consider performing dose-response studies for each compound individually and in combination to identify a synergistic effect.
-
Assess Hemostatic Parameters: Broaden the assessment of hemostatic parameters beyond standard coagulation times. Include measures like bleeding time, platelet aggregation assays, and thromboelastography to get a more comprehensive picture of the combined effects.
-
Staggered Dosing: In your experimental design, consider staggering the administration of the two agents to see if the timing of peak concentrations influences the observed effect.
-
Issue 2: Inconsistent results in in-vitro assays assessing the metabolic stability of this compound.
-
Possible Cause: Use of inappropriate in-vitro systems or lack of necessary co-factors. The specific metabolic pathways of this compound are not yet fully elucidated.
-
Troubleshooting Steps:
-
Utilize Multiple In-Vitro Systems: Test the metabolic stability of this compound in a variety of systems, including liver microsomes (human and relevant animal species), S9 fractions, and primary hepatocytes to account for both Phase I and Phase II metabolism.
-
Ensure Cofactor Availability: Confirm that the appropriate cofactors (e.g., NADPH for CYP450 enzymes, UDPGA for UGT enzymes) are present at optimal concentrations in your assays.
-
Chemical Inhibition and Recombinant Enzymes: Use specific chemical inhibitors of major CYP450 enzymes or recombinant human CYP enzymes to identify which isoforms are responsible for the metabolism of this compound.
-
Data Presentation
Table 1: Summary of a Clinical Drug-Drug Interaction Study with this compound
| Co-administered Drug | DS-1040 Dosing | Co-administered Drug Dosing | Key Findings | Reference |
| Aspirin | Single Dose | Multiple Doses | Safe and well-tolerated. No significant changes in coagulation parameters. DS-1040 did not prolong bleeding time. | [1] |
| Clopidogrel | Single Dose | Multiple Doses | Safe and well-tolerated. No significant changes in coagulation parameters. DS-1040 did not prolong bleeding time. Pharmacokinetics of DS-1040 were not significantly altered. | [1] |
| Enoxaparin | Single Dose | Single Dose | Safe and well-tolerated. No significant changes in coagulation parameters. Pharmacokinetics of DS-1040 were not affected. | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cytochrome P450 (CYP) Enzyme Activity (In-Vitro)
This protocol provides a general framework for determining if this compound inhibits or induces major CYP enzymes.
-
Objective: To evaluate the potential of this compound to inhibit or induce the activity of major human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
-
Methodology:
-
Inhibition Assay (Recombinant Human CYPs or Human Liver Microsomes):
-
Pre-incubate a range of this compound concentrations with the enzyme source.
-
Initiate the reaction by adding a specific, fluorescent, or LC-MS/MS-detectable probe substrate for each CYP isoform.
-
After a defined incubation period, stop the reaction and quantify the formation of the metabolite.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).
-
-
Induction Assay (Cultured Human Hepatocytes):
-
Treat hepatocytes with various concentrations of this compound, a vehicle control, and known positive control inducers for 48-72 hours.
-
After treatment, measure the activity of each CYP isoform using specific probe substrates.
-
Additionally, quantify the mRNA levels of the respective CYP genes using qRT-PCR.
-
Compare the enzyme activity and mRNA levels in this compound-treated cells to the vehicle control to determine the induction potential.
-
-
Visualizations
References
- 1. Safety and Pharmacokinetics of DS-1040 Drug-Drug Interactions With Aspirin, Clopidogrel, and Enoxaparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DS-1040 Tosylate Oral Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the oral delivery of DS-1040 Tosylate.
Frequently Asked Questions (FAQs)
Q1: What is DS-1040 and its mechanism of action?
DS-1040 is a novel, potent, and selective small-molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U.[1] By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural process of breaking down blood clots.[2][3] This mechanism of action suggests its therapeutic potential in treating thromboembolic diseases such as acute ischemic stroke and pulmonary embolism.[1]
Q2: What are the known pharmacokinetic properties of orally administered this compound?
Phase 1 clinical trials in healthy subjects have demonstrated that DS-1040 has predictable and dose-proportional pharmacokinetics.[2] Following single ascending oral doses (50, 100, 200, and 400 mg), both the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increased in proportion to the dose.[2] With multiple doses, a steady state was reached by day 7 with minimal accumulation. The mean terminal half-life of DS-1040 ranges from 17.2 to 24.9 hours.[2]
Q3: How soluble is this compound in water?
This compound has a high water solubility of 100 mg/mL (214.77 mM).[4] This high solubility is a significant advantage for oral formulation development, as it minimizes challenges related to dissolution-limited absorption, a common hurdle for many oral drug candidates.[5][6]
Q4: What is the safety and tolerability profile of oral this compound?
In first-in-human studies, orally administered DS-1040 was well-tolerated in healthy subjects at single doses up to 400 mg and multiple doses up to 150 mg twice daily for 14 days.[2] There were no serious adverse events or discontinuations due to adverse events reported in these studies.[2] Importantly, DS-1040 had no effect on coagulation parameters, and no treatment-related trends in bleeding time were observed.[2][7]
Troubleshooting Guide
While this compound's high solubility simplifies oral formulation, researchers may still encounter challenges. This guide addresses potential issues in a question-and-answer format.
Q1: Issue: Unexpectedly low or variable bioavailability in preclinical studies.
-
Possible Cause: While the drug substance is highly soluble, interactions with excipients in the formulation could be affecting its dissolution or absorption. Another possibility is instability in the gastrointestinal (GI) tract.
-
Troubleshooting Steps:
-
Excipient Compatibility Study: Conduct a thorough compatibility study with your selected excipients. Assess for any physical or chemical interactions that might impede drug release.
-
Dissolution Profile in Different Media: Perform in vitro dissolution testing in simulated gastric and intestinal fluids (SGF and SIF) to ensure consistent and complete drug release.
-
pH-Stability Profile: Evaluate the stability of this compound across a range of pH values representative of the GI tract to rule out degradation.
-
Consideration of Transporters: Investigate if efflux transporters, such as P-glycoprotein, could be limiting absorption. If so, formulation strategies to inhibit these transporters may be necessary.
-
Q2: Issue: Poor physical stability of the formulated solid dosage form (e.g., tablet, capsule).
-
Possible Cause: The tosylate salt form, while generally stable, may have specific hygroscopicity or polymorphic characteristics that need to be addressed in the formulation.
-
Troubleshooting Steps:
-
Hygroscopicity Testing: Determine the hygroscopicity profile of the drug substance and your formulation. If it is highly hygroscopic, consider using moisture-protective packaging or incorporating excipients that mitigate moisture uptake.
-
Polymorph Screening: Conduct a polymorph screen to identify the most stable crystalline form of this compound. Ensure that your manufacturing process does not induce conversion to a less stable or less soluble form.
-
Excipient Selection: Choose excipients that are known to have good compatibility and contribute to the physical stability of the final dosage form.
-
Q3: Issue: Difficulty in achieving a desired controlled-release profile.
-
Possible Cause: The high solubility of this compound can make it challenging to retard its release from a solid dosage form.
-
Troubleshooting Steps:
-
Matrix Systems: Explore the use of hydrophilic or hydrophobic matrix-forming polymers (e.g., HPMC, ethylcellulose) to control the rate of drug diffusion from the tablet.
-
Coated Systems: Consider functional coatings, such as enteric coatings to delay release until the small intestine, or polymer coatings with varying permeability to achieve a specific release rate.
-
Lipid-Based Formulations: While not primarily for solubility enhancement in this case, lipid-based systems can be designed to provide a controlled-release profile.
-
Data Summary
Table 1: Pharmacokinetic Parameters of Single Ascending Oral Doses of DS-1040 in Healthy Subjects
| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (hours) |
| 50 | Mean ± SD | Mean ± SD | 17.2 - 24.9 |
| 100 | Mean ± SD | Mean ± SD | 17.2 - 24.9 |
| 200 | Mean ± SD | Mean ± SD | 17.2 - 24.9 |
| 400 | Mean ± SD | Mean ± SD | 17.2 - 24.9 |
Data presented are qualitative based on the statement of dose-proportionality.[2] Specific mean and standard deviation values were not publicly available.
Experimental Protocols
Protocol 1: Excipient Compatibility Study
-
Objective: To assess the physical and chemical compatibility of this compound with selected pharmaceutical excipients.
-
Materials: this compound, selected excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate), HPLC grade solvents, analytical balance, HPLC system with UV detector, stability chambers.
-
Methodology:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 4 weeks).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (color, clumping).
-
Analyze the samples by HPLC to quantify the amount of this compound remaining and to detect the presence of any degradation products.
-
A significant decrease in the concentration of this compound or the appearance of new peaks in the chromatogram indicates incompatibility.
-
Visualizations
Figure 1: Troubleshooting workflow for this compound oral formulation.
Figure 2: Mechanism of action of this compound.
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DS-1040 (Tosylate) | 1335138-89-0 [amp.chemicalbook.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DS-1040 Tosylate and its Effect on Clot Lysis Time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of DS-1040 Tosylate in clot lysis experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of the compound's effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect clot lysis?
This compound is a potent and selective small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). TAFIa normally suppresses fibrinolysis (the breakdown of blood clots) by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are binding sites for plasminogen and tissue plasminogen activator (t-PA), which are crucial for clot dissolution. By inhibiting TAFIa, DS-1040 prevents this suppression and thereby enhances the body's natural clot-dissolving process, leading to a shorter clot lysis time.
Q2: What is the in vitro potency of this compound?
DS-1040 inhibits human TAFIa with an IC50 value of 5.92 nmol/L.[1] It is highly selective for TAFIa over carboxypeptidase N (CPN).[1]
Q3: What kind of results can I expect in a clot lysis assay with this compound?
You can expect a dose-dependent decrease in the 50% clot lysis time (the time it takes for a clot to be reduced to half of its maximal turbidity).[2][3] Studies have shown that DS-1040 causes a substantial decrease in clot lysis time.[2][3]
Q4: How should I prepare and store this compound?
For optimal stability, this compound should be stored at -20°C.[4] For in vitro experiments, reconstitution in a suitable solvent such as DMSO is typically recommended, followed by serial dilutions in the appropriate assay buffer. It is advisable to prepare fresh dilutions for each experiment.
Q5: Are there any known off-target effects I should be aware of?
DS-1040 has been shown to not affect platelet aggregation or coagulation time.[1] This suggests a specific mechanism of action on the fibrinolytic pathway.
Data Presentation
| Dosage/Concentration | Administration Route | Model System | Observed Effect on Fibrinolysis | Reference |
| 5.92 nmol/L (IC50) | In vitro | Human TAFIa | 50% inhibition of TAFIa activity | [1] |
| 38.2 ng/mL (IC90) | In vitro | Clot lysis assays | 90% of maximal inhibitory concentration | [5] |
| 0.1 mg to 40 mg | Intravenous Infusion | Healthy Volunteers | Dose-dependent decrease in 50% clot lysis time and TAFIa activity | [2] |
| 0.6 mg to 4.8 mg | Intravenous Infusion | Patients with Acute Ischemic Stroke | Well-tolerated with evidence of TAFIa activity suppression | [5] |
| 20 mg to 80 mg | Intravenous Infusion | Patients with Pulmonary Embolism | Added to standard anticoagulation, did not significantly increase bleeding risk | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Turbidimetric Clot Lysis Assay
This assay measures the formation and lysis of a clot in plasma by monitoring changes in optical density over time.
Materials:
-
This compound
-
Human platelet-poor plasma (PPP)
-
Tissue factor (TF)
-
Tissue plasminogen activator (t-PA)
-
Calcium chloride (CaCl2)
-
HEPES buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340-405 nm at 37°C
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in HEPES buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add platelet-poor plasma to each well.
-
Prepare a clotting initiator solution containing tissue factor and t-PA in HEPES buffer.
-
Add the clotting initiator solution to each well.
-
Initiate clotting by adding CaCl2 to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the optical density (OD) at regular intervals (e.g., every minute) for a sufficient duration to observe both clot formation and complete lysis.
-
Plot the OD values against time to generate clot formation and lysis curves. The 50% clot lysis time is determined as the time from the peak turbidity to 50% of the peak turbidity.
Euglobulin Clot Lysis Time (ECLT) Assay
This assay assesses the overall fibrinolytic activity of plasma.
Materials:
-
This compound
-
Citrated platelet-poor plasma (from blood collected on ice)
-
Pre-chilled acetic acid solution
-
Borate buffer
-
Thrombin solution
-
Water bath at 37°C
-
Test tubes
Procedure:
-
Collect venous blood into a chilled tube containing sodium citrate. Keep the sample on ice.
-
Centrifuge the blood at 4°C to obtain platelet-poor plasma.
-
Dilute the plasma with chilled, distilled water.
-
Acidify the diluted plasma by adding pre-chilled acetic acid to precipitate the euglobulin fraction.
-
Incubate the mixture on ice for 15-30 minutes.
-
Centrifuge at 4°C and discard the supernatant.
-
Resuspend the euglobulin precipitate in borate buffer. At this stage, different concentrations of this compound or vehicle control can be added.
-
Add thrombin to the resuspended euglobulin fraction to initiate clotting.
-
Place the tube in a 37°C water bath and start a timer.
-
Observe the clot and record the time it takes for the clot to completely dissolve. This is the euglobulin clot lysis time.
Mandatory Visualizations
Signaling Pathway of this compound in Enhancing Fibrinolysis
Caption: Mechanism of DS-1040 in preventing the inhibition of fibrinolysis.
Experimental Workflow for In Vitro Clot Lysis Assay
Caption: Workflow for a turbidimetric in vitro clot lysis experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in clot lysis times between replicates | - Inconsistent pipetting volumes.- Temperature fluctuations.- Poor mixing of reagents. | - Use calibrated pipettes and ensure consistent technique.- Use a temperature-controlled plate reader or water bath.- Gently mix the contents of the wells after adding each reagent. |
| No clot formation observed | - Inactive clotting factors in plasma.- Incorrect concentration of TF or CaCl2.- Problem with the plate reader settings. | - Use fresh, properly stored plasma.- Verify the concentrations and activity of your reagents.- Ensure the plate reader is set to the correct wavelength and temperature. |
| Very rapid clot lysis in control wells | - Spontaneous fibrinolysis in the plasma sample.- Excessive t-PA concentration. | - Use fresh plasma and handle it on ice to minimize spontaneous activation.- Titrate the t-PA concentration to achieve a measurable lysis time in the control wells. |
| This compound does not appear to enhance clot lysis | - Incorrect concentration of DS-1040.- Inactive DS-1040.- Assay conditions are not sensitive to TAFIa inhibition. | - Verify the dilution calculations and prepare fresh solutions.- Ensure proper storage of the compound.- Optimize the t-PA and TF concentrations to ensure the assay is dependent on the fibrinolytic pathway that TAFIa modulates. |
References
- 1. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. d-nb.info [d-nb.info]
- 6. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Intravenous vs. Oral DS-1040: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of intravenous (IV) and oral formulations of DS-1040, a novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). DS-1040 is being investigated as a potential therapeutic agent to enhance fibrinolysis in thromboembolic diseases. This document summarizes key experimental data, outlines methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.
Efficacy Data Summary
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of intravenous and oral DS-1040 based on data from clinical and preclinical studies.
| Parameter | Intravenous DS-1040 | Oral DS-1040 | Source |
| Indication Studied | Acute Ischemic Stroke, Pulmonary Embolism, Healthy Volunteers | Healthy Volunteers | [1][2][3] |
| Dose Range | 0.1 mg to 80 mg | 50 mg to 400 mg single doses; 100 mg QD, 200 mg QD, 150 mg BID multiple doses | [1][2][4] |
| Pharmacokinetics | Plasma exposure increased proportionally with the dose.[1] | Dose-proportional increase in exposure (peak concentration and area under the curve) across the single-dose range.[4] | [1][4] |
| Pharmacodynamics | Caused a substantial dose-dependent and time-dependent decrease in TAFIa activity and 50% clot lysis time.[1] Levels of D-dimer, indicative of endogenous fibrinolysis, increased in some individuals.[1] | Dose-dependent inhibition of total TAFIa activity was observed following single and multiple doses.[4] | [1][4] |
| Safety Profile | Well tolerated in healthy subjects and patients with acute ischemic stroke or pulmonary embolism.[1][2][3] No significant impact on bleeding time, coagulation parameters, or platelet aggregation.[1][5] | Well tolerated in healthy subjects with no serious adverse events reported.[4] No effect on coagulation parameters or treatment-related trends in bleeding time.[4] | [1][2][3][4][5] |
| Preclinical Efficacy | In a rat microthrombosis model, intravenously administered DS-1040 reduced existing fibrin clots.[6] | Both intravenously and orally administered DS-1040 elevated plasma D-dimer levels with similar plasma exposures in a rat model.[6] | [6] |
Signaling Pathway of DS-1040
DS-1040 enhances fibrinolysis by inhibiting the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa). The diagram below illustrates this mechanism.
References
- 1. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. d-nb.info [d-nb.info]
- 4. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
DS-1040 Tosylate Shows No Significant Impact on Bleeding Time Compared to Placebo in Clinical Trials
Early-phase clinical trials investigating the novel anticoagulant DS-1040 tosylate have consistently demonstrated that the drug does not increase bleeding time in healthy individuals when compared to a placebo. These findings suggest a favorable safety profile for DS-1040, a potent and selective inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).
In a first-in-human, randomized, placebo-controlled Phase 1 study, DS-1040 was administered to healthy subjects at various doses. The results indicated that bleeding time remained within the normal range for all tested doses, and no treatment-related trends in bleeding time were observed.[1] Another study involving healthy young and elderly subjects who received single ascending doses of DS-1040 also reported no impact on bleeding time.[2] These studies, encompassing both intravenous and oral formulations of the drug, have consistently shown no significant difference in bleeding events between the DS-1040 and placebo groups.
Experimental Protocols
The assessment of bleeding time in these clinical trials likely followed standardized clinical procedures. While the specific protocol for the DS-1040 studies is not detailed in the available abstracts, a typical methodology for determining bleeding time, such as the Ivy method, is described below.
Ivy Method for Bleeding Time Determination:
-
Preparation: A blood pressure cuff is placed on the subject's upper arm and inflated to a constant pressure of 40 mmHg to standardize capillary pressure.
-
Incision: A sterile, automated device is used to make a standardized, shallow incision (typically 1 mm deep and 5-10 mm long) on the volar surface of the forearm, avoiding visible veins.
-
Timing: A stopwatch is started at the moment the incision is made.
-
Blotting: Every 30 seconds, the edge of a piece of filter paper is used to gently blot the drop of blood without touching the wound itself. This prevents the disturbance of the forming platelet plug.
-
Endpoint: The blotting is continued every 30 seconds until bleeding ceases completely. The total time from the incision to the cessation of bleeding is recorded as the bleeding time.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effect by inhibiting the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa). TAFIa normally suppresses the breakdown of blood clots (fibrinolysis) by removing lysine residues from the fibrin surface, which are essential for the binding of plasminogen and tissue plasminogen activator (t-PA). By inhibiting TAFIa, DS-1040 enhances the body's natural ability to dissolve clots.
Caption: Mechanism of action of this compound in the fibrinolytic pathway.
References
efficacy of DS-1040 in patients with acute pulmonary embolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of DS-1040, a novel inhibitor of thrombin-activatable fibrinolysis inhibitor (TAFIa), with established treatments for acute pulmonary embolism (PE). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of DS-1040's potential therapeutic role.
Executive Summary
DS-1040, when added to standard anticoagulation therapy, has been evaluated in patients with acute pulmonary embolism. A key Phase 1b clinical trial demonstrated that DS-1040 was not associated with a significant increase in bleeding events compared to placebo. However, the addition of DS-1040 to enoxaparin did not lead to a statistically significant improvement in thrombus resolution or a reduction in right ventricular dilation when compared to enoxaparin alone.[1][2] This positions DS-1040 as a potentially safe but not yet proven to be more effective agent in the acute setting compared to standard anticoagulation. Further research is needed to determine if there is a specific patient subpopulation that may benefit from this novel mechanism of action.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials of DS-1040 and other common treatments for acute pulmonary embolism.
Table 1: Efficacy Outcomes
| Treatment Regimen | Trial/Study | Primary Efficacy Outcome | Result |
| DS-1040 (20-80 mg) + Enoxaparin | Phase 1b (NCT02923115) | Change in Thrombus Volume | No significant difference compared to placebo + enoxaparin.[1][2] |
| Change in RV/LV Diameter Ratio | No significant difference compared to placebo + enoxaparin.[1][2] | ||
| Rivaroxaban | EINSTEIN-PE | Recurrent VTE | Non-inferior to standard therapy (enoxaparin + VKA) (2.1% vs. 1.8%).[3][4] |
| Enoxaparin + Vitamin K Antagonist (VKA) | EINSTEIN-PE | Recurrent VTE | 1.8% incidence of recurrent VTE.[3][4] |
| Alteplase + Anticoagulation | Meta-analysis | All-cause Mortality | Reduced risk of death compared to anticoagulation alone (2.2% vs. 3.9%). |
| Recurrent PE | Lowered risk of recurrent PE (1.2% vs. 3.0%). |
Table 2: Safety Outcomes (Bleeding Events)
| Treatment Regimen | Trial/Study | Primary Safety Outcome | Result |
| DS-1040 (20-80 mg) + Enoxaparin | Phase 1b (NCT02923115) | Major or Clinically Relevant Non-major Bleeding | 4.6% (DS-1040) vs. 2.6% (placebo); not statistically significant.[1][2] |
| Major Bleeding | One event in the 80 mg DS-1040 group.[1][2] | ||
| Rivaroxaban | EINSTEIN-PE | Major Bleeding | Significantly lower rate than standard therapy (1.1% vs. 2.2%).[3][5] |
| Enoxaparin + Vitamin K Antagonist (VKA) | EINSTEIN-PE | Major Bleeding | 2.2% incidence of major bleeding.[3][4] |
| Alteplase + Anticoagulation | Meta-analysis | Major Bleeding | Increased risk compared to anticoagulation alone (9.2% vs. 3.4%). |
| Intracranial Hemorrhage | Higher incidence compared to anticoagulation alone (1.5% vs. 0.2%). |
Experimental Protocols
DS-1040 Phase 1b Trial (NCT02923115)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, ascending-dose study.[1][2]
-
Patient Population: Patients with acute, intermediate-risk pulmonary embolism.[1][2]
-
Intervention: Patients were randomized to receive a single intravenous infusion of DS-1040 (at doses of 20 mg, 40 mg, or 80 mg) or placebo, in addition to standard therapy with enoxaparin (1 mg/kg twice daily).[1][2]
-
Primary Endpoint: The number of patients with major or clinically relevant non-major bleeding.[1][2]
-
Efficacy Assessment: The percentage change in thrombus volume and right-to-left ventricular (RV/LV) dimensions were assessed using quantitative computed tomography pulmonary angiography (CTPA) at baseline and after 12 to 72 hours.[1][2]
EINSTEIN-PE Trial (Rivaroxaban)
-
Study Design: A randomized, open-label, event-driven, non-inferiority trial.[4][5]
-
Patient Population: Patients with acute, symptomatic pulmonary embolism, with or without deep vein thrombosis.[5]
-
Intervention: Patients were randomized to receive either rivaroxaban (15 mg twice daily for the first 3 weeks, followed by 20 mg once daily) or standard therapy consisting of enoxaparin followed by a vitamin K antagonist (warfarin or acenocoumarol).[4][5]
-
Primary Efficacy Outcome: Symptomatic recurrent venous thromboembolism (VTE).[3][5]
-
Primary Safety Outcome: The first major or clinically relevant non-major bleeding event.[5]
Standard Alteplase Administration for PE
-
Dosage: The approved dose for massive PE is 100 mg administered by intravenous infusion over 2 hours.
-
Indication: Typically reserved for patients with massive or high-risk PE who are hemodynamically unstable.
-
Monitoring: Close monitoring for bleeding complications is crucial during and after administration.
Mechanism of Action and Signaling Pathway
DS-1040 is a small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). TAFIa plays a role in downregulating fibrinolysis by removing C-terminal lysine residues from fibrin, which are important for the binding of plasminogen and tissue plasminogen activator (tPA), thereby slowing down clot degradation. By inhibiting TAFIa, DS-1040 is designed to enhance endogenous fibrinolysis.
Caption: Mechanism of action of DS-1040 in the fibrinolytic pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating a novel agent like DS-1040 for acute pulmonary embolism.
Caption: Generalized workflow for a clinical trial in acute PE.
References
- 1. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. vascularnews.com [vascularnews.com]
- 4. EINSTEIN–Pulmonary Embolism (PE) Study - American College of Cardiology [acc.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
A Comparative Guide: DS-1040 Tosylate in Combination with Standard Anticoagulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of outcomes for DS-1040 Tosylate administered with standard anticoagulation versus standard anticoagulation alone. This compound is an investigational, orally administered, small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa). Its mechanism of action aims to enhance the body's natural ability to dissolve blood clots. Standard anticoagulation therapies, such as direct oral anticoagulants (DOACs) or heparins, work by directly inhibiting key factors in the coagulation cascade to prevent clot formation and growth.
This document summarizes the available clinical data, details the experimental protocols from a key clinical trial, and visualizes the relevant biological pathways and experimental workflows to provide an objective resource for the scientific community.
Mechanisms of Action: A Dual Approach to Thrombus Management
Standard anticoagulants and this compound target different aspects of hemostasis. Standard anticoagulants, like Factor Xa inhibitors (e.g., apixaban, rivaroxaban) and direct thrombin inhibitors (e.g., dabigatran), primarily prevent the formation of fibrin, a key component of blood clots[1][2][3][4][5]. By inhibiting Factor Xa or thrombin, these agents disrupt the coagulation cascade, reducing the rate of clot formation[1][3][6][7].
In contrast, this compound enhances fibrinolysis, the process of clot breakdown[8][9][10]. It selectively inhibits TAFIa, an enzyme that suppresses the dissolution of fibrin clots[8][9][10]. By blocking TAFIa, DS-1040 is designed to increase the efficacy of the body's own clot-dissolving system.
Below are diagrams illustrating these distinct signaling pathways.
References
- 1. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 2. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 4. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. The role of factor Xa inhibitors in venous thromboembolism treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of DS-1040: A Comparative Analysis of Dosage Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of DS-1040 at different dosages, drawing upon available data from preclinical and clinical studies. DS-1040 is an investigational small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa), a key regulator of the body's natural clot-dissolving process. By inhibiting TAFIa, DS-1040 aims to enhance endogenous fibrinolysis, offering a potential therapeutic strategy for various thrombotic diseases. This document is intended for researchers, scientists, and drug development professionals interested in the clinical development of this novel fibrinolysis-enhancing agent.
Efficacy Data Summary
The clinical development of DS-1040 has explored a range of intravenous dosages across different patient populations, primarily in the context of thromboembolic diseases. The following tables summarize the key efficacy and safety findings from published studies.
Table 1: Pharmacodynamic Effects of DS-1040 in Healthy Volunteers
| Dosage Range (IV) | Key Pharmacodynamic Endpoints | Study Population | Reference |
| 0.1 mg - 40 mg (single ascending doses) | - Substantial dose-dependent and time-dependent decrease in TAFIa activity.- Increase in D-dimer levels in some individuals, indicative of endogenous fibrinolysis.- No significant effect on bleeding time, coagulation parameters, or platelet aggregation. | Healthy young (18-45 years) and elderly (65-75 years) subjects (N=103) | [1] |
Table 2: Efficacy and Safety of DS-1040 in Patients with Acute Ischemic Stroke (AIS)
| Dosage (IV) | Primary Efficacy Endpoints | Primary Safety Endpoints | Study Population | Reference |
| 0.6 mg, 1.2 mg, 2.4 mg, 4.8 mg (single dose) | No clear dose-response relationship observed for D-dimer levels and TAFIa activity. | - No cases of symptomatic intracranial hemorrhage (ICH) or major extracranial bleeding.- One drug-related subarachnoid hemorrhage in the 0.6 mg group. | Japanese patients with AIS undergoing thrombectomy (N=41) | [2][3] |
Table 3: Efficacy and Safety of DS-1040 in Patients with Acute Pulmonary Embolism (PE)
| Dosage Range (IV) | Primary Efficacy Endpoints | Primary Safety Endpoints | Study Population | Reference |
| 20 mg - 80 mg (ascending doses) | - No significant difference in thrombus volume reduction compared to placebo.- No significant difference in the change from baseline right-to-left ventricular dimensions compared to placebo. | - Primary endpoint (major or clinically relevant nonmajor bleeding) occurred in 4.6% of DS-1040 patients vs. 2.6% in placebo.- One major bleeding event in the 80 mg group. | Patients with intermediate-risk PE (N=125) | [4] |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below to contextualize the presented data.
First-in-Human Study in Healthy Volunteers
-
Study Design: A randomized, placebo-controlled, three-part, single-ascending dose Phase 1 study.
-
Participants: 103 healthy young (18-45 years) and elderly (65-75 years) subjects.
-
Intervention: Single intravenous infusions of DS-1040 ranging from 0.1 mg to 40 mg, or placebo. The infusions were administered over 0.5 hours or as a 24-hour continuous infusion.
-
Key Assessments:
-
Pharmacokinetics: Plasma concentrations of DS-1040 were measured at various time points.
-
Pharmacodynamics: TAFIa activity, D-dimer levels, 50% clot lysis time, coagulation parameters, and platelet aggregation were assessed.[1]
-
Safety: Adverse events, vital signs, and bleeding time were monitored throughout the study.
-
Study in Japanese Patients with Acute Ischemic Stroke
-
Study Design: A Phase 1, multicenter, randomized, double-blind, placebo-controlled, sequential-cohort study.[2][3]
-
Participants: 41 Japanese patients with acute ischemic stroke due to large vessel occlusion, who were planned for thrombectomy within 8 hours of symptom onset.[2][3]
-
Intervention: A single intravenous infusion of placebo or DS-1040 at doses of 0.6 mg, 1.2 mg, 2.4 mg, or 4.8 mg.[2][3]
-
Key Assessments:
-
Primary Safety Endpoints: Incidence of intracranial hemorrhage (ICH) within 36 hours and major extracranial bleeding within 96 hours of treatment initiation.[2][3]
-
Pharmacokinetics and Pharmacodynamics: Plasma exposure of DS-1040, D-dimer levels, and TAFIa activity were measured.[2][3]
-
Clinical Outcomes: Stroke severity and disability were assessed using various scales.[3]
-
Study in Patients with Acute Pulmonary Embolism
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 1b study.[4]
-
Participants: 125 patients with intermediate-risk pulmonary embolism.[4]
-
Intervention: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to standard anticoagulation with enoxaparin.[4]
-
Key Assessments:
-
Primary Safety Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[4]
-
Efficacy Exploration: Percentage change in thrombus volume and right-to-left ventricular dimensions, assessed by quantitative computed tomography pulmonary angiography at baseline and after 12 to 72 hours.[4]
-
Visualized Pathways and Workflows
To further elucidate the mechanism of action and the experimental approach for evaluating DS-1040, the following diagrams are provided.
Caption: Mechanism of action of DS-1040 in the fibrinolytic pathway.
Caption: Generalized experimental workflow for a clinical trial of DS-1040.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
DS-1040: A Comparative Guide to Preclinical and Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
DS-1040 is a novel, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, presenting a potential therapeutic strategy for thromboembolic diseases. This guide provides a comprehensive comparison of the preclinical and clinical findings for DS-1040, supported by experimental data and detailed methodologies.
Mechanism of Action
DS-1040 selectively inhibits the enzymatic activity of TAFIa. TAFIa normally suppresses fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, which are essential for the binding of plasminogen and tissue plasminogen activator (tPA). By inhibiting TAFIa, DS-1040 preserves these lysine residues, thereby promoting plasminogen activation and enhancing the breakdown of fibrin clots.[1][2]
Signaling pathway of DS-1040's mechanism of action.
Preclinical Outcomes
Preclinical studies in animal models, primarily rats, have demonstrated the fibrinolytic potential and safety profile of DS-1040.
In Vitro Pharmacology
| Parameter | Value | Species |
| TAFIa Inhibition (IC50) | 5.92 nmol/L | Human |
| Carboxypeptidase N (CPN) Inhibition (IC50) | 3.02 x 106 nmol/L | Human |
Data from Noguchi et al., 2018.[2]
In Vivo Efficacy in a Rat Microthrombosis Model
| Treatment | Dose | Outcome |
| DS-1040 (IV) | Not specified | Reduced existing fibrin clots in the lung |
| Enoxaparin (post-treatment) | Not specified | Limited effect on fibrin clot reduction |
| DS-1040 (IV and Oral) | Not specified | Elevated plasma D-dimer levels |
| DS-1040 + t-PA (silent dose) | Not specified | Significantly augmented plasma D-dimer levels |
Data from Noguchi et al., 2018.[2]
In Vivo Safety in Rats
A key finding in preclinical studies was that DS-1040 did not prolong tail bleeding time at doses that were effective for fibrinolysis, suggesting a minimal risk of bleeding.[2]
Clinical Outcomes
DS-1040 has been evaluated in several Phase 1 clinical trials involving healthy volunteers and patients with thromboembolic diseases.
Phase 1 Studies in Healthy Subjects
Intravenous and oral formulations of DS-1040 have been tested in healthy young and elderly adults.
Safety and Tolerability:
-
IV Administration: Single ascending doses from 0.1 mg to 40 mg were well tolerated. No serious adverse events or discontinuations due to adverse events were reported. Bleeding time remained within the normal range for all tested doses.[3]
-
Oral Administration: Single ascending doses (50, 100, 200, or 400 mg) and multiple ascending doses (100 mg once daily, 200 mg once daily, or 150 mg twice daily for 14 days) were well tolerated. No serious or severe adverse events occurred, and there were no discontinuations due to adverse events.[4]
Pharmacokinetics:
-
IV Administration: Plasma exposure of DS-1040 increased proportionally with the dose. Elderly subjects showed higher exposure and prolonged elimination times, likely due to decreased renal clearance.[3]
-
Oral Administration: DS-1040 exposure (peak concentration and area under the concentration-time curve) increased in a dose-proportional manner. With multiple doses, a steady state was achieved by day 7 with minimal accumulation. The mean terminal half-life ranged from 17.2 to 24.9 hours.[4]
Pharmacodynamics:
-
IV Administration: DS-1040 caused a substantial dose- and time-dependent decrease in TAFIa activity and a reduction in the 50% clot lysis time. An increase in D-dimer levels, indicative of endogenous fibrinolysis, was observed in some individuals. No effects on coagulation parameters or platelet aggregation were seen.[3]
-
Oral Administration: Dose-dependent inhibition of total TAFIa activity was observed following single and multiple doses.[4]
Phase 1 Study in Patients with Acute Ischemic Stroke (AIS)
A study in Japanese patients with AIS undergoing thrombectomy evaluated the safety and efficacy of DS-1040.
| Dose | Number of Patients | Symptomatic Intracranial Hemorrhage (ICH) | Major Extracranial Bleeding |
| Placebo | 9 | 0 | 0 |
| 0.6 mg | Not specified | 0 | 0 |
| 1.2 mg | Not specified | 0 | 0 |
| 2.4 mg | Not specified | 0 | 0 |
| 4.8 mg | Not specified | 0 | 0 |
Data from Sakai et al., 2022.[5][6][7]
In this study, single doses of DS-1040 from 0.6 to 4.8 mg were well tolerated.[5][7] One patient receiving 0.6 mg of DS-1040 experienced a subarachnoid hemorrhage that was considered drug-related.[5][6][7] There was no clear dose-response relationship for D-dimer levels and TAFIa activity.[5][6]
Phase 1b Study in Patients with Acute Pulmonary Embolism (PE)
A randomized, double-blind, placebo-controlled study assessed ascending doses of intravenous DS-1040 (20-80 mg) in patients with intermediate-risk PE.
| Treatment Group | Number of Patients | Major or Clinically Relevant Nonmajor Bleeding |
| Placebo | 38 | 1 (2.6%) |
| DS-1040 (20-80 mg) | 87 | 4 (4.6%) |
Data from van Assche et al., 2023.[8][9]
The study concluded that adding DS-1040 to standard anticoagulation did not increase bleeding but also did not improve thrombus resolution or right ventricular dilation.[8][9]
Experimental Protocols
Preclinical: Rat Microthrombosis Model
Objective: To evaluate the in vivo fibrinolytic efficacy of DS-1040. Methodology:
-
A microthrombosis model was induced in rats by administering tissue factor.
-
DS-1040 was administered intravenously or orally after thrombus formation.
-
The primary outcome was the reduction of existing fibrin clots in the lung.
-
Plasma D-dimer levels were measured to assess fibrinolysis.
-
In a separate experiment, the effect of DS-1040 in combination with a silent dose of recombinant tissue-plasminogen activator (t-PA) was evaluated. Protocol based on Noguchi et al., 2018.[2]
Clinical: First-in-Human Study in Healthy Subjects (IV)
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of single ascending intravenous doses of DS-1040. Methodology:
-
A randomized, placebo-controlled, three-part study was conducted in 103 healthy young (18-45 years) and elderly (65-75 years) subjects.
-
Subjects were randomized to receive single ascending doses of DS-1040 (ranging from 0.1 mg to 40 mg) or a placebo.
-
The drug was administered as a 0.5-hour intravenous infusion or a 24-hour continuous infusion.
-
Safety assessments included monitoring for adverse events and measuring bleeding time.
-
Pharmacokinetic parameters were determined by measuring plasma concentrations of DS-1040 over time.
-
Pharmacodynamic effects were assessed by measuring TAFIa activity, 50% clot lysis time, and D-dimer levels. Protocol based on Zhou et al., 2017.[3]
Experimental workflow from preclinical to clinical studies.
Summary and Conclusion
DS-1040 has demonstrated a consistent profile as a selective TAFIa inhibitor in both preclinical and clinical studies. Preclinical data in rat models showed promising fibrinolytic efficacy without an increased bleeding risk. Early-phase clinical trials in healthy volunteers confirmed the safety, tolerability, and dose-proportional pharmacokinetics of both intravenous and oral formulations. However, clinical studies in patient populations with acute ischemic stroke and pulmonary embolism, while confirming the safety profile, have not yet demonstrated significant clinical efficacy in terms of thrombus resolution. Further clinical development will be necessary to establish the therapeutic role of DS-1040 in thromboembolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
DS-1040: A Novel Fibrinolysis Enhancer in Clinical Development for Thromboembolic Diseases
A new investigational drug, DS-1040, is being evaluated for its potential to treat thromboembolic diseases by enhancing the body's natural clot-dissolving process. Clinical trials have explored its safety and efficacy, comparing it against placebos and standard anticoagulant therapies. This guide provides a detailed comparison of DS-1040's performance in these trials, supported by experimental data and protocols.
DS-1040 is a small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2][3] By inhibiting TAFIa, DS-1040 is designed to enhance endogenous fibrinolysis, the process by which blood clots are broken down.[3][4][5] This mechanism offers a potential new therapeutic approach for conditions such as acute ischemic stroke and pulmonary embolism.[1][4]
Performance in Clinical Trials: A Comparative Analysis
Clinical trials have assessed the safety, pharmacokinetics, and pharmacodynamics of DS-1040. A first-in-human, randomized, placebo-controlled Phase 1 study in 103 healthy young and elderly subjects found that DS-1040 was well-tolerated and resulted in a significant, dose-dependent decrease in TAFIa activity and a reduction in clot lysis time.[1] Notably, some individuals treated with DS-1040 showed an increase in D-dimer levels, a marker of fibrinolysis, without an impact on bleeding time or coagulation parameters.[1][6]
However, a Phase 1b multicenter, randomized, double-blind, placebo-controlled study in 125 patients with intermediate-risk acute pulmonary embolism (PE) showed that the addition of DS-1040 to standard anticoagulation with enoxaparin did not lead to improved thrombus resolution or a reduction in right ventricular dilation compared to placebo.[7][8] While the drug was not associated with an increase in bleeding, the primary efficacy endpoints were not met in this trial.[7][8] Thrombus volume was observed to be 25% to 45% lower after infusion in both the DS-1040 and placebo groups, with no significant difference between them.[7][8]
Similarly, a Phase 1 study in 41 Japanese patients with acute ischemic stroke (AIS) undergoing thrombectomy found that single intravenous doses of DS-1040 were safe and well-tolerated.[2][9] However, there was no clear dose-response relationship observed for D-dimer levels or TAFIa activity, and limited evidence of a dose-effect relationship on clinical outcome measures.[2][9]
Quantitative Data Summary
| Trial Phase | Patient Population | Comparator | Key Findings |
| Phase 1 | Healthy Volunteers (n=103) | Placebo | Dose-dependent decrease in TAFIa activity and 50% clot lysis time. Increased D-dimer levels in some subjects. No effect on bleeding time.[1] |
| Phase 1b | Acute Pulmonary Embolism (n=125) | Placebo + Enoxaparin | No significant difference in thrombus volume reduction or right ventricular dilation compared to placebo.[7][8] Thrombus volume was 25-45% lower after infusion in both groups.[7][8] No increase in major bleeding.[7][8] |
| Phase 1 | Acute Ischemic Stroke (n=41) | Placebo | Safe and well-tolerated. No clear dose-response for D-dimer or TAFIa activity.[2][9] |
Signaling Pathway and Experimental Workflow
The mechanism of action of DS-1040 is centered on the inhibition of TAFIa, a key regulator of fibrinolysis. The following diagram illustrates this pathway.
Caption: DS-1040 inhibits TAFIa, enhancing fibrinolysis.
The clinical trials for DS-1040 followed a structured workflow to assess its safety and efficacy. The diagram below outlines a typical experimental workflow for these studies.
Caption: Generalized workflow for DS-1040 clinical trials.
Detailed Experimental Protocols
First-in-Human Phase 1 Study in Healthy Subjects
-
Study Design: A randomized, placebo-controlled, three-part, single-ascending dose study.[1]
-
Participants: 103 healthy young (18-45 years) and elderly (65-75 years) subjects.[1]
-
Intervention: Single ascending doses of DS-1040 (ranging from 0.1 mg to 40 mg) or placebo, administered as a 0.5-hour intravenous infusion or a 24-hour continuous infusion.[1]
-
Primary Endpoints: Safety and tolerability.[1]
-
Secondary Endpoints: Pharmacokinetics and pharmacodynamics, including TAFIa activity, 50% clot lysis time, and D-dimer levels.[1]
Phase 1b Study in Patients with Acute Pulmonary Embolism
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[7][8]
-
Participants: 125 patients with intermediate-risk acute pulmonary embolism.[7][8]
-
Intervention: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to standard anticoagulation with enoxaparin (1 mg/kg twice daily).[7][8]
-
Primary Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[7][8]
-
Efficacy Endpoints: Percentage change in thrombus volume and right-to-left ventricular dimensions, assessed by quantitative computed tomography pulmonary angiography at baseline and after 12 to 72 hours.[7][8]
Phase 1 Study in Japanese Patients with Acute Ischemic Stroke
-
Study Design: A randomized, placebo-controlled, single-blind, dose-escalation trial.[9]
-
Participants: 41 Japanese patients with AIS due to large vessel occlusion, eligible for thrombectomy within 8 hours of symptom onset.[9]
-
Intervention: A single intravenous infusion of placebo or DS-1040 (0.6, 1.2, 2.4, or 4.8 mg).[9]
-
Primary Endpoints: Incidence of intracranial hemorrhage and major extracranial bleeding within 36 and 96 hours, respectively.[9]
-
Secondary Endpoints: Treatment-emergent adverse events, pharmacokinetics, and pharmacodynamic parameters (including D-dimer levels and TAFIa activity).[9]
References
- 1. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of DS-1040 Tosylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of DS-1040 Tosylate, a compound identified as harmful if swallowed and highly toxic to aquatic life. Adherence to these procedures is critical for environmental protection and regulatory compliance.
This compound, also known by its CAS Number 1082949-68-5, presents significant environmental hazards, particularly to aquatic ecosystems, with long-lasting effects. Improper disposal is strictly prohibited. This substance must not be disposed of with household garbage or released into the sewage system.
Summary of Hazards
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The following procedures outline the mandatory steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to be clear, actionable, and in alignment with general hazardous waste regulations.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes pure compound, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., pipette tips, vials) that has come into contact with the substance.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.
2. Containerization:
-
Use a designated, leak-proof, and sealable container for the collection of solid and liquid this compound waste. The container must be compatible with the chemical.
-
Ensure the container is kept closed at all times, except when adding waste, to prevent the release of fumes or accidental spills.
-
Do not overfill the waste container. It is recommended to leave at least 10% headspace to accommodate for expansion.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound" or "LY2584702 (tosylate)". Chemical formulas or abbreviations are not sufficient.
-
Indicate the primary hazards: "Toxic" and "Environmental Hazard".
-
Record the accumulation start date (the date the first waste was added to the container).
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and ideally within secondary containment to contain any potential leaks.
5. Disposal and Collection:
-
Do not attempt to dispose of this compound waste through standard trash or down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1][2][3]
-
Follow all institutional procedures for waste pickup requests.
6. Decontamination and Empty Container Disposal:
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent that can dissolve the compound.
-
Collect all three rinsates as hazardous waste and add them to your designated this compound waste container.[1][4]
-
After triple-rinsing, the container can be considered "RCRA empty." Deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[1][4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to both human health and the environment.
References
Essential Safety and Logistics for Handling DS-1040 Tosylate
This document provides crucial safety and logistical information for the handling and disposal of DS-1040 Tosylate, a low-molecular-weight imidazole derivative that inhibits the enzymatic activity of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also identified as LY2584702 (tosylate), is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety glasses or goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate resistant gloves should be used. Inspect gloves before use. |
| Skin and Body Protection | Laboratory coat | A standard lab coat is required to prevent skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is used.[2][3]
-
Avoiding Contamination: Prevent the compound from coming into contact with skin, eyes, and clothing.[3]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place as recommended on the product insert.[2] Keep away from sources of ignition.[2]
Diagram 1: Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first-aid measures must be taken.
Table 2: First-Aid Measures
| Exposure Route | Immediate Action |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| If on Skin | Remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[3] |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, seek medical attention.[3] |
Spill and Disposal Plan
This compound is very toxic to aquatic life, and proper disposal is crucial to prevent environmental contamination.[2]
Disposal Plan
-
Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.
-
Containment: Do not allow the product to reach the sewage system or any water source.[2]
-
Disposal Method: Must not be disposed of with household garbage.[2] Follow all federal, state, and local regulations for hazardous waste disposal.
Diagram 2: Spill Response Workflow for this compound
Caption: Step-by-step workflow for responding to a this compound spill.
References
- 1. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. castrocompositesshop.com [castrocompositesshop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
